2-Fluoro-4-methyl-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKQWXVTBOPEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382487 | |
| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-47-5 | |
| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical properties of 2-Fluoro-4-methyl-5-nitropyridine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Fluoro-4-methyl-5-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, including a fluorine atom, a methyl group, and a nitro group, make it a versatile building block for the synthesis of more complex molecules. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its purification, handling, and use in chemical reactions, as well as for computational modeling and drug design.
Physicochemical Properties
General Properties of this compound
While specific experimental values for the boiling point and density of this compound are not widely reported, its fundamental molecular properties are well-established.
| Property | Value |
| CAS Number | 19346-47-5 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
Comparative Physical Properties of Related Compounds
To provide a basis for estimation, the following table summarizes the boiling points and densities of structurally related pyridine derivatives. These compounds share some of the key functional groups with the target molecule and can offer an insight into the expected range of its physical properties.
| Compound | Structure | Boiling Point (°C) | Density (g/mL) |
| 2-Fluoro-4-methylpyridine | 160-161 | 1.078 at 25°C | |
| 2-Fluoro-4-nitropyridine | 223.1 at 760 mmHg | 1.502 | |
| 2-Fluoro-5-nitropyridine | 86-87 at 7 mmHg | 1.41 | |
| 2-Fluoro-5-methylpyridine | 155 | 1.09 at 20°C |
Experimental Protocols
For researchers seeking to determine the physical properties of this compound, the following standard laboratory procedures are recommended.
Determination of Boiling Point (Micro-method)
This method is suitable for small quantities of the substance.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube (e.g., ignition tube)
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or hot plate
Procedure:
-
A small amount (a few drops) of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in a Thiele tube filled with heating oil, or into the heating block of a melting point apparatus.
-
The apparatus is heated slowly and steadily.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
The heating is carefully continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 5 or 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The clean, dry pycnometer is weighed accurately on the analytical balance (m₁).
-
The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) for a set period to allow the liquid to reach thermal equilibrium. The volume of the liquid might change slightly, so it may be necessary to add or remove a small amount to ensure it is exactly full at the desired temperature.
-
The pycnometer is removed from the bath, dried on the outside, and weighed again (m₂).
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water. It is then weighed again (m₃).
-
The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
where ρ_water is the known density of water at the experimental temperature.
Logical Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of this compound and the subsequent determination of its physical properties.
Caption: Synthesis and physical characterization workflow for this compound.
A Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine (CAS: 19346-47-5) for Advanced Research and Development
Abstract: This document provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitropyridine, CAS number 19346-47-5. It is a critical heterocyclic organic compound utilized extensively as a pharmaceutical intermediate and a versatile building block in organic synthesis. This guide details its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and key applications, with a focus on its role in drug discovery. The strategic placement of the fluorine atom and the nitro group imparts unique reactivity, making it a valuable precursor for developing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.[1][2][3] This whitepaper is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Physicochemical and Structural Data
This compound is a substituted pyridine derivative. The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences its chemical behavior, particularly in nucleophilic substitution reactions.[3]
Table 1: General Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 19346-47-5 | [4][5][6][7] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-FLUORO-5-NITRO-4-PICOLINE; 2-FLUORO-4-METHYL-5-NITRO-PYRIDINE | [5] |
| Molecular Formula | C₆H₅FN₂O₂ | [4][5][7] |
| Molecular Weight | 156.11 g/mol | [4][7] |
| Appearance | Colorless liquid or white crystalline powder | [1][2][8] |
| Purity | Typically ≥99.0% |[2][8] |
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific experimental spectra are proprietary to manufacturers, a predicted profile based on established principles is presented below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
|---|---|
| ¹H NMR | δ ~8.4 (d, 1H, H-6), δ ~7.2 (d, 1H, H-3), δ ~2.6 (s, 3H, -CH₃). Chemical shifts are approximate and influenced by the solvent. |
| ¹³C NMR | δ ~160 (d, C-F), ~150 (C-NO₂), ~145 (C-CH₃), ~140 (C-6), ~115 (d, C-3), ~20 (-CH₃). |
| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H Stretch), ~1580 & ~1350 (Asymmetric & Symmetric N-O Stretch of NO₂), ~1250 (C-F Stretch). |
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) | Source |
|---|---|---|
| [M+H]⁺ | 157.04079 | [9] |
| [M+Na]⁺ | 179.02273 | [9] |
| [M-H]⁻ | 155.02623 | [9] |
| [M]⁺ | 156.03296 |[9] |
Experimental Protocol: Spectroscopic Analysis
A generalized protocol for obtaining the spectroscopic data is as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.[10]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present.
-
Sample Preparation: For a solid sample, create a KBr pellet. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.[10]
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), using an electron ionization (EI) or electrospray ionization (ESI) source.
-
Procedure: Introduce the sample into the ion source. For EI, bombard the sample with a 70 eV electron beam to induce ionization and fragmentation.[10] Analyze the resulting mass-to-charge ratios.
-
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the regioselective nitration of a fluorinated pyridine precursor.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis by Nitration
This protocol is based on established methods for nitrating substituted pyridines.[11][12]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
Addition of Precursor: Slowly add 2-fluoro-4-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.
-
Addition of Nitrating Agent: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for several hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH is approximately 7-8. A precipitate should form.
-
Extraction & Purification: Extract the product from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography or distillation.
Chemical Reactivity and Applications
The utility of this compound stems from its tailored reactivity, making it a valuable intermediate in multi-step syntheses.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine at the C2 position is activated by the electron-withdrawing nitro group, making it a good leaving group. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position.
-
Reduction of the Nitro Group: The nitro group at the C5 position can be readily reduced to an amino group using standard reducing agents (e.g., H₂ with a Pd/C catalyst, or iron in acetic acid).[11] This introduces a key functional group for further derivatization, such as amide bond formation or diazotization.
Its primary application is as a building block for APIs in the pharmaceutical industry.[2][8] The fluorinated pyridine scaffold is a common feature in many modern drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3][13] Notably, nitropyridine derivatives are used as precursors for potent enzyme inhibitors, such as those targeting Janus kinase 2 (JAK2), which are relevant in oncology and inflammatory diseases.[3]
Caption: Logical workflow from starting material to a bioactive inhibitor.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.
Table 4: GHS Hazard Information
| Code | Hazard Statement | Source |
|---|---|---|
| H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [4] |
| H319 | Causes serious eye irritation. | [4] |
| H335 | May cause respiratory irritation. | [4] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 19346-47-5) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structure provides a reactive and versatile platform for the synthesis of complex heterocyclic molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in creating next-generation therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 [benchchem.com]
- 4. 19346-47-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. pschemicals.com [pschemicals.com]
- 6. 19346-47-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. PubChemLite - this compound (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]
- 12. guidechem.com [guidechem.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
An In-depth Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine
This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, synthesis protocols, and its significant applications.
Core Molecular Data
This compound is a heterocyclic compound recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its distinct chemical structure, featuring a fluorinated and nitrated pyridine ring, provides specific reactivity that is highly valued in organic synthesis.[1]
Below is a summary of its fundamental molecular properties:
| Property | Value |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| CAS Number | 19346-47-5 |
| Synonyms | 2-fluoro-5-nitro-4-picoline, 2-fluoro-4-methyl-5-nitro-pyridine |
Applications in Research and Development
The primary utility of this compound lies in its function as a pharmaceutical intermediate.[1] It serves as a foundational component in the multi-step synthesis of active pharmaceutical ingredients (APIs), enabling chemists to introduce specific functional groups and construct complex molecular architectures essential for therapeutic efficacy.[1] Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and specialty materials. The presence of the nitro group enhances its electrophilic nature, while the fluorine atom can increase stability and modulate the electronic properties of the molecule.[2] The introduction of fluorine is a common strategy in drug discovery to improve pharmacokinetic properties, enhance binding affinity, and increase metabolic stability.[3]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the nitration of a substituted pyridine or a halogen exchange reaction.
1. Nitration of 2-Fluoro-4-methylpyridine
A prevalent method for synthesizing this compound involves the direct nitration of 2-fluoro-4-methylpyridine. This electrophilic aromatic substitution reaction must be carefully controlled to ensure selective nitration at the C5 position.
-
Reaction Protocol:
-
A solution of 2-fluoro-4-methylpyridine is added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
The reaction temperature is maintained at a low level (e.g., 0-10 °C) during the addition to manage the exothermic nature of the reaction and prevent over-nitration.
-
After the addition is complete, the reaction mixture is stirred for a specified period, allowing the nitration to proceed.
-
The mixture is then carefully poured over ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
2. Halogen Exchange (Halex) Reaction
An alternative synthetic pathway involves a nucleophilic aromatic substitution (Halex) reaction, where a chloro or bromo precursor is converted to the fluoro derivative.
-
Reaction Protocol:
-
2-Chloro-4-methyl-5-nitropyridine is heated with a fluoride salt, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or sulfolane.
-
The reaction temperature is typically elevated (e.g., 150-200 °C) to facilitate the substitution of the chlorine atom with fluorine.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.
-
Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the two primary synthetic routes.
Caption: Generalized synthetic routes to this compound.
References
The Solubility Profile of 2-Fluoro-4-methyl-5-nitropyridine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physicochemical Properties and Methodologies for a Key Pharmaceutical Intermediate
This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-4-methyl-5-nitropyridine, a pivotal intermediate in the synthesis of various pharmaceutical agents. While quantitative solubility data for this compound is not extensively documented in public literature, this document collates available qualitative information, outlines its predicted solubility based on structural analogs, and presents detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate its effective use in synthetic chemistry, process development, and formulation.
Introduction to this compound
This compound (CAS Number: 19346-47-5) is a substituted pyridine derivative with the molecular formula C₆H₅FN₂O₂. Its structure, featuring a pyridine ring functionalized with a fluorine atom, a methyl group, and a nitro group, makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the nitro and fluoro groups significantly influences its reactivity and physicochemical properties, including its solubility. An understanding of its solubility in aqueous and organic media is fundamental for optimizing reaction conditions, purification processes, and for any potential formulation studies.
Solubility of this compound
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, based on the general properties of nitropyridines and data for structurally related compounds, a qualitative solubility profile can be established.
Most nitropyridines are described as being insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride[1]. For a closely related isomer, 2-Fluoro-5-methyl-4-nitropyridine, it is reported to be soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water[2]. Another similar compound, 2-Fluoro-5-nitropyridine, is characterized as being "slightly soluble in water"[3][4].
Based on these observations, a predicted solubility profile for this compound is presented in the table below. It is crucial to recognize that these are qualitative predictions, and experimental verification is paramount for precise applications.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low to Slight | The presence of the polar nitro group and pyridine nitrogen may offer some interaction with water, but the overall aromatic structure and methyl group likely limit aqueous solubility. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in dipole-dipole interactions. The potential for hydrogen bonding with the pyridine nitrogen could enhance solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | The polar nature of these solvents is effective in solvating the polar pyridine ring and the nitro group. |
| Non-Polar | Toluene, Hexane | Low | The significant polarity imparted by the nitro and fluoro groups suggests limited solubility in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is intermediate, and they are often effective at dissolving a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
Accurate solubility data must be determined empirically. The following section details a robust experimental protocol for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Sealed vials (e.g., glass vials with PTFE-lined caps)
-
Centrifuge
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to rest at the controlled temperature for a period to allow the excess solid to settle.
-
For more effective separation, centrifuge the vials at the same temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution based on the dilution factor.
-
-
Data Expression:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Role of this compound as a pharmaceutical intermediate.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding based on its chemical properties and those of its structural analogs. The provided experimental protocol offers a standardized approach for researchers to generate the necessary empirical data to support their research and development activities. A thorough characterization of its solubility is indispensable for the successful and efficient utilization of this important pharmaceutical intermediate. It is strongly recommended that experimental validation of solubility be performed under conditions relevant to the intended application.
References
Technical Guide: Safety and Hazard Profile of 2-Fluoro-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential hazards associated with 2-Fluoro-4-methyl-5-nitropyridine (CAS No. 19346-47-5). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally similar nitropyridine derivatives to infer its likely hazard profile. All information should be used as a preliminary guide, and a comprehensive risk assessment should be conducted before handling this chemical.
Introduction
This compound is a substituted pyridine derivative with applications in medicinal chemistry and as a building block in the synthesis of novel compounds.[1] Its structure, featuring a nitro group and a fluorine atom on a pyridine ring, suggests potential biological activity and associated hazards. This guide summarizes the available safety and hazard information to promote safe handling and use in a research and development setting.
Physicochemical Properties
While specific data for this compound is limited, the properties of related compounds can provide some insight.
| Property | 2-Fluoro-5-nitropyridine | 2-Fluoro-4-methylpyridine | 2-Fluoro-5-methylpyridine | 2-Hydroxy-4-methyl-5-nitropyridine |
| Molecular Formula | C5H3FN2O2[2] | C6H6FN[1] | C6H6FN | C6H6N2O3[3] |
| Molecular Weight | 142.09 g/mol [2] | 111.12 g/mol | 111.12 g/mol | 154.12 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[2] | --- | Colorless liquid[4] | Crystalline powder (Yellow to orange)[3] |
| Melting Point | 19-21 °C[2] | --- | --- | 190 °C[3] |
| Boiling Point | 79-81 °C @ 5-6 Torr[2] | 160-161 °C[5] | 158-159 °C | --- |
| Density | 1.410 g/cm³ @ 23 °C[2] | 1.078 g/mL at 25 °C[5] | 1.072 g/mL at 25 °C | 1.36 g/cm³[3] |
| Flash Point | 97.5±21.8 °C[2] | Not applicable[6] | 48.3 °C (closed cup) | 83 °C[3] |
GHS Hazard Information (Inferred)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. Based on data from structurally related compounds, this compound is anticipated to possess the following hazards.
GHS Classification Summary of Related Compounds
| Hazard Class | 2-Fluoro-5-nitropyridine | 2-Fluoro-4-nitropyridine | 2-Fluoro-4-methylpyridine | 2-Hydroxy-4-methyl-5-nitropyridine | 5-Fluoro-2-nitropyridine | 2-Fluoro-5-methylpyridine |
| Acute Toxicity, Oral | Category 4[7] | Category 3[8] | - | Category 4[9] | Category 4[10] | - |
| Acute Toxicity, Dermal | - | Category 3[8] | - | Category 4[9] | - | - |
| Acute Toxicity, Inhalation | - | Category 3[8] | - | Category 4[9] | Category 4[10] | - |
| Skin Corrosion/Irritation | Category 2[11] | - | Category 2[1] | Category 2[9] | Category 2[12] | Category 2 |
| Serious Eye Damage/Irritation | Category 2[11] | - | Category 2[1] | Category 2[9] | Category 2[12] | Category 2 |
| STOT - Single Exposure | Category 3 (Respiratory)[11] | - | Category 3 (Respiratory)[1] | Category 3 (Respiratory)[9] | Category 3 (Respiratory)[12] | Category 3 (Respiratory) |
| Flammable Liquids | - | - | - | - | - | Category 3 |
Signal Word: Danger or Warning
Potential GHS Pictograms:
Hazard and Precautionary Statements
Based on the classifications of related compounds, the following H and P statements are likely applicable.
| Type | Code | Statement |
| Hazard | H301/H302 | Toxic/Harmful if swallowed.[7][8] |
| H311/H312 | Toxic/Harmful in contact with skin.[8][9] | |
| H331/H332 | Toxic/Harmful if inhaled.[8][9] | |
| H315 | Causes skin irritation.[11] | |
| H319 | Causes serious eye irritation.[11] | |
| H335 | May cause respiratory irritation.[11] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[13] |
| P270 | Do not eat, drink or smoke when using this product.[9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P405 | Store locked up.[14] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
Detailed experimental protocols for the GHS classification of this compound are not publicly available. The classification of a novel chemical substance generally follows a systematic approach as outlined by the GHS.[15]
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]
- 6. 2-Hydroxy-4-methyl-5-nitropyridine 98 21901-41-7 [sigmaaldrich.com]
- 7. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemical-label.com [chemical-label.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 5-Fluoro-2-nitropyridine | 779345-37-8 [sigmaaldrich.com]
- 11. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 779345-37-8|5-Fluoro-2-nitropyridine|BLD Pharm [bldpharm.com]
- 13. file1.lookchem.com [file1.lookchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. era-environmental.com [era-environmental.com]
Safe Handling and Storage of 2-Fluoro-4-methyl-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 2-Fluoro-4-methyl-5-nitropyridine (CAS No: 19346-47-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles available data and supplements it with information from structurally similar compounds, such as other fluorinated and nitrated pyridines. This information should be used as a comprehensive safety reference in laboratory and research settings.
Chemical and Physical Properties
This compound is a substituted pyridine derivative.[1] Its physical and chemical properties are summarized below. Data for closely related compounds are included for a comparative understanding of its expected characteristics.
| Property | This compound | 2-Fluoro-5-nitropyridine (Related Compound) | 2-Fluoro-5-methylpyridine (Related Compound) |
| CAS Number | 19346-47-5[2] | 456-24-6[3] | 2369-19-9[4] |
| Molecular Formula | C₆H₅FN₂O₂[2] | C₅H₃FN₂O₂[5] | C₆H₇FN |
| Molecular Weight | 156.11 g/mol [2] | 142.09 g/mol [5] | 112.12 g/mol |
| Appearance | Not specified; likely a solid | Colorless to light yellow liquid[3] | Not specified |
| Melting Point | Not specified | 17 - 21 °C[3] | Not specified |
| Boiling Point | 254.7±35.0 °C (Predicted)[1] | 86-87 °C @ 7 mmHg[6] | Not specified |
| Flash Point | 107.8±25.9 °C (Predicted)[1] | No information available[3] | Not specified |
| Density | 1.357±0.06 g/cm³ (Predicted)[1] | Not specified | Not specified |
| Solubility | Not specified | Slightly soluble in water.[6] | Not specified |
Hazard Identification and Precautionary Measures
GHS Hazard Classification (Anticipated, based on related compounds):
-
Acute Toxicity, Oral (Category 4)[3]
-
Skin Corrosion/Irritation (Category 2)[3]
-
Serious Eye Damage/Eye Irritation (Category 2)[3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[3]
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Wear protective gloves, protective clothing, eye protection, and face protection.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3]
-
Response: For detailed first aid measures, refer to Section 4.
-
Storage: Store in a well-ventilated place.[3] Keep the container tightly closed.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
Experimental Protocols: Safe Handling and Use
Adherence to strict laboratory protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required Personal Protective Equipment workflow before handling the chemical.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[8] A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An emergency eyewash station and safety shower should be readily accessible in the immediate vicinity of any potential exposure.[8]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wash hands thoroughly before breaks and at the end of the workday.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[10]
First Aid Measures
In the event of exposure, immediate action is critical. The following procedures are based on guidelines for similar nitropyridine compounds.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[3] |
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed when not in use.[8] One supplier suggests storage at room temperature.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3]
Spill and Leak Procedures
A clear and practiced spill response plan is essential.
Minor Spill Cleanup Protocol
For small spills that do not pose an immediate significant risk.
Caption: Step-by-step workflow for cleaning up a minor chemical spill.
Major Spill Response
In the event of a large spill or a spill in a poorly ventilated area:
-
Evacuate the area immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close doors to the affected area.
-
Contact your institution's emergency response team or local emergency services.
-
Do not attempt to clean up a major spill without proper training and equipment.
Disposal Considerations
All waste containing this compound, including contaminated absorbent materials and PPE, must be treated as hazardous waste.[10]
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste in accordance with all local, regional, and national regulations.[10] Do not dispose of it down the drain.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult with their institution's safety office, review all available safety literature, and conduct a thorough risk assessment before beginning any work with this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
predicted 1H NMR and 13C NMR spectra for 2-Fluoro-4-methyl-5-nitropyridine
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Fluoro-4-methyl-5-nitropyridine
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted spectral analysis based on established NMR principles, computational prediction tools, and data from structurally analogous compounds. A comprehensive experimental protocol for acquiring NMR spectra is also provided for researchers who wish to perform their own analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from an analysis of substituent effects on the pyridine ring system, taking into account the electronic influence of the fluoro, methyl, and nitro groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~3-4 (⁴JH-F) |
| H-6 | 8.8 - 9.0 | s | - |
| -CH₃ | 2.6 - 2.8 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) |
| C-2 | 160 - 165 | d | ~240-260 (¹JC-F) |
| C-3 | 120 - 125 | d | ~15-20 (²JC-F) |
| C-4 | 145 - 150 | d | ~5-10 (³JC-F) |
| C-5 | 135 - 140 | s | - |
| C-6 | 150 - 155 | s | - |
| -CH₃ | 18 - 22 | s | - |
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a this compound sample for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for many organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Sonication can be used to aid dissolution if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[1]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay: 2-5 seconds.[1]
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
Temperature: 298 K.[1]
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
Visualization of NMR Prediction and Analysis Workflow
The following diagram illustrates the logical steps involved in the prediction and experimental verification of NMR spectra for a given chemical structure.
This comprehensive guide provides a robust starting point for researchers working with this compound. The predicted NMR data, coupled with the detailed experimental protocol, will facilitate the identification and characterization of this compound in various research and development settings.
References
The Pivotal Role of Nitropyridines in Modern Medicinal Chemistry and Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structural motif" due to its presence in a significant portion of FDA-approved drugs.[1][2][3] Among its many derivatives, nitropyridines have emerged as exceptionally versatile building blocks and bioactive molecules in their own right. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for various chemical transformations and often playing a crucial role in the molecule's interaction with biological targets.[4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of nitropyridines, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthetic Strategies: Forging the Core of Bioactivity
Nitropyridines serve as readily available precursors for a vast array of complex heterocyclic systems.[1][2][3] Their synthesis is primarily achieved through the nitration of pyridine rings or by utilizing pre-functionalized nitropyridines for further elaboration.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine
A common and crucial intermediate in the synthesis of many bioactive compounds is 2-chloro-5-nitropyridine. The following protocol outlines its preparation from 2-hydroxy-5-nitropyridine.
Materials:
-
2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
40 wt% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
500 mL four-necked flask with thermometer, stirrer, and reflux condenser
Procedure:
-
In the 500 mL four-necked flask, combine 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.
-
Stir the mixture and heat it to 100-105°C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and carefully pour the residue into 120 g of ice water while stirring.
-
Neutralize the mixture to a pH of 8-9 by adding a 40 wt% aqueous sodium hydroxide solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer three times with 60 g portions of dichloromethane.
-
Combine all the organic phases and wash with 20 g of saturated brine.
-
Dry the organic layer with 2.0 g of anhydrous sodium sulfate.
-
Distill off the dichloromethane to recover the solvent.
-
Dry the resulting solid to obtain 2-chloro-5-nitropyridine. The expected yield is approximately 15.1 g (95.3%).
Diverse Biological Activities and Therapeutic Applications
Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2]
Anticancer Activity
Nitropyridines have shown significant potential as anticancer agents through various mechanisms of action.
-
Kinase Inhibition: A prominent application of nitropyridines is in the development of kinase inhibitors. They have been successfully utilized to synthesize potent inhibitors of Janus kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK3), Rho-associated coiled-coil containing protein kinases (ROCK), and Aurora kinases, all of which are crucial targets in cancer therapy.[1][5]
-
Microtubule Targeting: Certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents. These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.
-
Other Anticancer Mechanisms: Nitropyridines have also been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme implicated in cancer progression.[1] Additionally, some derivatives have demonstrated cytotoxicity against a range of cancer cell lines.
Anti-inflammatory and Other Activities
Beyond cancer, nitropyridines have been explored for their anti-inflammatory, neuroprotective, and antimicrobial properties. For instance, certain derivatives have shown inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. Others have been investigated as urease inhibitors for the potential treatment of gastric diseases.
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of various nitropyridine derivatives against different biological targets and cancer cell lines.
Table 1: Anticancer Activity of Nitropyridine Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Nitropyridine linked 4-arylidenethiazolidin-4-one (35a, R = OMe) | MCF-7 (Breast) | 6.41 | [1] |
| Nitropyridine linked 4-arylidenethiazolidin-4-one (35d, R = piperidine) | HepG2 (Liver) | 7.63 | [1] |
| Pyridine-urea derivative (8b) | NCI 58 cell line panel | Mean Growth Inhibition = 43% | |
| Pyridine-urea derivative (8e) | NCI 58 cell line panel | Mean Growth Inhibition = 49% | |
| N-methylpyridinium salt (MNP) | HL60 (Leukemia) | 24.3 | |
| N-methylpyridinium salt (MNP) | HL60/MX2 (Resistant Leukemia) | 20.5 | |
| Naphthyridine derivative (16) | HeLa (Cervical) | 0.7 | [6] |
| Naphthyridine derivative (16) | HL-60 (Leukemia) | 0.1 | [6] |
| Naphthyridine derivative (16) | PC-3 (Prostate) | 5.1 | [6] |
Table 2: Kinase Inhibitory Activity of Nitropyridine Derivatives
| Compound/Derivative Class | Kinase Target | IC₅₀ | Reference |
| 2,4-dichlorophenyl substituted GSK3 inhibitor (10) | GSK3 | 8 nM | [4] |
| Pyridine-urea derivative (8b) | VEGFR-2 | 5.0 ± 1.91 µM | [7] |
| Pyridine-urea derivative (8e) | VEGFR-2 | 3.93 ± 0.73 µM | [7] |
| Phenyl-piperazine substituted SL10 | JAK2 | 12.7 ± 0.15 nM | [8] |
| Pyrimidinyl-piperazine substituted SL35 | JAK2 | 21.7 ± 0.2 nM | [8] |
| Pan-Aurora inhibitor (Compound 1) | Aurora A | 370 nM (IC₅₀) | |
| Pan-Aurora inhibitor (Compound 1) | Aurora B | - | |
| Pan-Aurora inhibitor (Compound 1) | Aurora C | - |
Table 3: Anti-inflammatory and Other Biological Activities of Nitropyridine Derivatives
| Compound/Derivative Class | Target/Assay | IC₅₀ (µM) | Reference |
| 3-Nitropyridylpiperazine derivative (19) | Jack Bean Urease | ~2.0 - 2.3 | |
| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 | |
| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 | |
| Pyridine derivative (7a) | Nitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages | 76.6 | |
| Pyridine derivative (7f) | Nitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages | 96.8 |
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by nitropyridine-based drugs is crucial for rational drug design and development.
ROCK Signaling Pathway
The Rho-associated kinase (ROCK) signaling pathway is a key regulator of the actin cytoskeleton and is implicated in cell adhesion, migration, and proliferation. Its overactivation is associated with various diseases, including cancer.
Caption: The ROCK signaling pathway and the inhibitory action of nitropyridine-based compounds.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
Caption: Role of Aurora kinases in mitosis and their inhibition by nitropyridine derivatives.
Experimental Workflows and Logical Relationships
A systematic approach is essential for the discovery and development of novel nitropyridine-based drug candidates.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of nitropyridine derivatives in a drug discovery program.
Caption: A generalized workflow for the discovery of nitropyridine-based drug candidates.
Structure-Activity Relationship (SAR) of Nitropyridine Derivatives
The biological activity of nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following diagram illustrates some general SAR principles observed for this class of compounds.
Caption: Generalized structure-activity relationships for nitropyridine derivatives.
Conclusion
Nitropyridines represent a dynamic and fruitful area of research in medicinal chemistry. Their synthetic accessibility, coupled with the diverse range of biological activities they exhibit, ensures their continued importance in the quest for novel therapeutics. The electron-withdrawing nitro group not only facilitates the synthesis of complex molecular architectures but also plays a key role in the pharmacodynamics of these compounds. As our understanding of the underlying biology of diseases deepens, the strategic application of the nitropyridine scaffold will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. This guide has provided a foundational overview, and it is the continued exploration by researchers and scientists that will unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine for Research Professionals
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement, Properties, and Applications of 2-Fluoro-4-methyl-5-nitropyridine.
This technical guide provides a comprehensive overview of this compound (CAS No. 19346-47-5), a key building block in medicinal chemistry and organic synthesis. This document details commercially available sources, key chemical properties, and insights into its applications, particularly for professionals in research and drug development.
Commercial Availability for Research
This compound is available from a range of chemical suppliers catering to the research and development sector. These suppliers offer various purities and quantities, and it is crucial to select a vendor that meets the specific requirements of your experimental work. The following table summarizes key information for several commercial suppliers.
| Supplier Name | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | - | Inquire | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[1] |
| CP Lab Safety | min 97% | 100 grams | For professional manufacturing, research laboratories and industrial or commercial usage only. Not for medical or consumer use.[2] |
| Thermo Scientific Chemicals | 98% | 5 grams | Originally part of the Alfa Aesar product portfolio.[3] |
| BLD Pharm | - | Inquire | Provides NMR, HPLC, LC-MS, UPLC data.[4] |
| EvitaChem | - | Inquire | For non-human research only. Not for therapeutic or veterinary use.[5] |
| Chinachemnet | - | Inquire | Connects with various Chinese manufacturers and suppliers.[6] |
| Echemi | Industrial Grade/98%, 99% | Inquire | A global chemical trading platform with multiple suppliers.[7] |
| ChemicalBook | 98%, 99% | Varies | A chemical database that lists multiple suppliers.[8][9] |
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 19346-47-5 | [1][2] |
| Molecular Formula | C6H5FN2O2 | [1][2][5] |
| Molecular Weight | 156.11 g/mol | [1][5] |
| Appearance | Colorless liquid | [10] |
| Purity | ≥99.0% | [10] |
| Storage | Room temperature, under inert gas, away from moisture and oxidizing agents. | [2][3] |
Synthesis and Chemical Reactivity
This compound is a versatile intermediate in organic synthesis. Its reactivity is governed by the pyridine ring and its functional groups.
Synthesis Pathways
The synthesis of this compound and related fluorinated pyridine compounds can be achieved through several methods. One common approach involves the nitration of a corresponding fluoromethylpyridine precursor. Another strategy is the fluorination of a suitable pyridine derivative.
A general workflow for the synthesis of fluoropyridine compounds can involve a multi-step process, as illustrated in the diagram below. This often begins with an aminopyridine which undergoes bromination and a modified Balz-Schiemann reaction for fluorination. Alternatively, a nitropyridine compound can be brominated, followed by denitration and fluorination.[11]
Caption: General synthetic routes to fluoropyridine compounds.
Key Chemical Reactions
The nitro group of this compound can undergo reduction to an amino group, opening up a wide range of subsequent derivatization reactions. The fluorine atom can also be displaced by nucleophiles, allowing for the introduction of various functional groups.
Applications in Research and Drug Discovery
This compound serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. Its structural motifs are found in compounds being investigated for various therapeutic areas.
Role as a Pharmaceutical Intermediate
This compound is extensively used as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[10] The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Experimental Example: Synthesis of a Furan Derivative
To illustrate the utility of related fluoronitroanilines as precursors in synthesis, the following experimental protocol describes the preparation of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a compound investigated for its potential antimycobacterial properties.[12]
Experimental Protocol: Modified Meerwein Arylation [12]
-
Diazonium Salt Formation:
-
Dissolve 2-fluoro-4-nitroaniline (500 mg, 3.2 mmol) in 5 mL of 6 M HCl.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of NaNO2 (83 mg, 1.2 mmol) while maintaining the temperature between 0–5 °C.
-
-
Meerwein Arylation:
-
Prepare a solution of methyl furan-2-carboxylate (378 mg, 3.0 mmol, 320 μL) and CuCl2 (29 mg, 0.214 mmol) in acetone (1.88 mL).
-
Add this solution dropwise under stirring to the diazonium salt solution.
-
Maintain the reaction temperature in the range of 20–30 °C.
-
The following diagram outlines the workflow for this synthesis.
Caption: Workflow for the synthesis of a furan derivative.
Conclusion
This compound is a valuable and versatile chemical intermediate for the research and pharmaceutical industries. Its commercial availability from multiple suppliers, coupled with its favorable chemical properties, makes it a readily accessible building block for the synthesis of novel compounds. A thorough understanding of its handling, reactivity, and synthetic applications is crucial for its effective utilization in the laboratory. This guide provides a foundational resource for researchers to procure and employ this compound in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 19346-47-5|this compound|BLD Pharm [bldpharm.com]
- 5. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]
- 6. This compound, China this compound Manufacturers, China this compound Suppliers [chinachemnet.com]
- 7. echemi.com [echemi.com]
- 8. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]
- 9. This compound | 19346-47-5 [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Nitration of 2-Fluoro-4-methylpyridine with Nitric Acid/Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of pyridine rings is a cornerstone of heterocyclic chemistry, providing essential intermediates for the development of pharmaceuticals and other fine chemicals. 2-Fluoro-4-methylpyridine is a valuable starting material, and its nitration opens pathways to a variety of functionalized derivatives. This document provides a detailed protocol for the nitration of 2-fluoro-4-methylpyridine using a standard mixed acid approach with nitric acid and sulfuric acid. The reaction yields a mixture of isomers, primarily 2-fluoro-4-methyl-3-nitropyridine and 2-fluoro-4-methyl-5-nitropyridine. The regioselectivity is influenced by the directing effects of the fluoro and methyl substituents on the pyridine ring. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal yields and selectivity.[1][2]
Predicted Regioselectivity
The substitution pattern on the pyridine ring dictates the position of electrophilic nitration. The fluorine atom at the 2-position is an ortho, para-director, while the methyl group at the 4-position is also an ortho, para-director. Therefore, electrophilic attack is directed to the positions ortho and para to these substituents. This leads to the formation of two primary isomers:
-
2-Fluoro-4-methyl-3-nitropyridine : Nitration at the 3-position is directed by both the 2-fluoro and 4-methyl groups.
-
This compound : Nitration at the 5-position is also directed by both substituents.
The precise ratio of these isomers can be influenced by the specific reaction conditions employed.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-4-methylpyridine | |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [3][4] |
| Primary Products | 2-Fluoro-4-methyl-3-nitropyridine, this compound | [1][2] |
| Reaction Temperature | Initial cooling to 0-5 °C, followed by warming and heating to 60-95 °C | Based on analogous procedures[3][4] |
| Reaction Time | Approximately 2-4 hours | Based on analogous procedures[3] |
| Work-up | Quenching on ice, neutralization, and extraction | Standard procedure |
Experimental Protocol
This protocol is based on established methods for the nitration of substituted pyridines.[3][4]
Materials:
-
2-Fluoro-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with stirring.
-
Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath with caution as the mixing is exothermic.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-fluoro-4-methylpyridine in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Subsequently, heat the mixture to 60-95 °C and maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice in a large beaker with stirring.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate portion-wise until the pH is approximately 7-8. Be cautious as this will result in significant gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of nitrated isomers.
-
Purification: The individual isomers can be separated and purified using column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the nitration of 2-fluoro-4-methylpyridine.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This class of reactions enables the functionalization of electron-deficient aromatic rings. The substrate, 2-Fluoro-4-methyl-5-nitropyridine, is a highly activated system for SNAr reactions. The presence of a strongly electron-withdrawing nitro group and the activating effect of the pyridine nitrogen atom make the 2-position, bearing the fluorine atom, highly susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, not because of a weak C-F bond, but because its high electronegativity strongly polarizes the carbon atom, facilitating the initial nucleophilic attack which is the rate-determining step.[1]
These application notes provide a detailed overview of the mechanism, reactivity, and synthetic utility of SNAr reactions on this compound, along with detailed protocols for reactions with various classes of nucleophiles.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This step is typically the rate-determining step of the reaction. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group at the 5-position and the ring nitrogen atom playing a crucial role in delocalizing the charge. This stabilization lowers the activation energy of the initial attack.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.
The general mechanism is depicted in the diagram below.
Caption: General mechanism of the SNAr reaction on this compound.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and expected yields for SNAr reactions on analogous fluoronitropyridine and fluoronitrobenzene substrates. These conditions provide a strong starting point for the optimization of reactions with this compound.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 80 - 100 | 2 - 6 | > 90 |
| Piperidine | Et₃N | DMF | 50 - 80 | 3 - 8 | > 90 |
| Aniline | K₂CO₃ | DMF | 100 - 120 | 6 - 12 | 85 - 95 |
| Benzylamine | Et₃N | ACN | 80 | 4 - 10 | 80 - 95 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 - 80 | 1 - 3 | > 90 |
| Benzyl Mercaptan | NaH | THF | 25 - 50 | 2 - 5 | > 85 |
| Ethanethiol | NaOEt | EtOH | 25 | 1 - 2 | > 90 |
Table 3: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | - | MeOH | 25 - 60 | 1 - 4 | > 90 |
| Phenol | K₂CO₃ | DMF | 100 - 120 | 8 - 16 | 70 - 85 |
| Benzyl Alcohol | NaH | THF | 60 | 6 - 12 | 75 - 90 |
Experimental Protocols
The following are detailed, representative protocols for conducting SNAr reactions on this compound.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add morpholine (1.2 eq) to the solution, followed by the addition of anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)-4-methyl-5-nitropyridine.
Protocol 2: Reaction with a Thiol (Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add thiophenol (1.1 eq) to the solution, followed by the addition of anhydrous potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield 4-methyl-5-nitro-2-(phenylthio)pyridine.
Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)
Materials:
-
This compound
-
Sodium Methoxide (solid or as a solution in methanol)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature while stirring. A color change may be observed.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield 2-methoxy-4-methyl-5-nitropyridine.
Mandatory Visualizations
Caption: A generalized workflow for SNAr reactions.
Caption: Logical relationships in the SNAr of this compound.
References
The Synthetic Chemist's Gateway: Leveraging 2-Fluoro-4-methyl-5-nitropyridine for Bioactive Molecule Construction
Introduction: The Strategic Advantage of a Polysubstituted Pyridine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in countless bioactive molecules, particularly in the realm of kinase inhibitors.[2] Within this class of reagents, 2-Fluoro-4-methyl-5-nitropyridine (CAS 19346-47-5) has emerged as a particularly strategic building block. The convergence of three key functional and electronic features within a single, readily available molecule provides a powerful tool for synthetic chemists:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is an excellent leaving group, strongly activated by the synergistic electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position. This pre-activation facilitates efficient displacement by a wide array of nucleophiles under mild conditions.
-
Modulation of Physicochemical Properties: The methyl group at the 4-position offers a handle for influencing solubility, lipophilicity, and metabolic stability, while also providing steric and electronic differentiation from its non-methylated analogue.
-
A Versatile Precursor: The nitro group, beyond its role as an activating group, can be readily reduced to an amine, opening a secondary avenue for diverse functionalization and library generation.
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of next-generation bioactive molecules.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The primary application of this compound is its participation in SNAr reactions. This reaction proceeds via a two-step addition-elimination mechanism, which is foundational to its utility.[3][4]
The Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.[3][5]
-
Elimination of Fluoride: The aromaticity of the ring is restored through the expulsion of the highly electronegative and stable fluoride ion, yielding the substituted product.
The high electronegativity of fluorine not only makes it a good leaving group but also polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6] This often results in faster reaction rates compared to analogous chloro- or bromo-pyridines.[4]
Caption: Generalized workflow for the SNAr reaction.
Application in Bioactive Molecule Synthesis: Kinase Inhibitors
The pyridine core is a well-established pharmacophore in kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site.[2] this compound is an ideal starting material for building molecules targeting this important class of enzymes, including Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are central to cell growth and proliferation pathways often dysregulated in cancer.[7][8][9][10]
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol provides a robust starting point for the reaction of this compound with a variety of primary and secondary amines to generate 2-amino-4-methyl-5-nitropyridine derivatives, which are key intermediates for many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperazine derivative, aniline) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Caption: Experimental workflow for amine substitution.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, approximately 0.1-0.5 M concentration).
-
Stir the solution until the starting material is fully dissolved.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture, followed by the addition of the base (e.g., potassium carbonate, 2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 50-120 °C. The optimal temperature is dependent on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-methyl-5-nitropyridine derivative.
Protocol 2: SNAr with Thiol Nucleophiles
Displacement of the fluoride with sulfur nucleophiles provides access to another important class of intermediates. The resulting thioethers can be further oxidized to sulfoxides or sulfones, which are common motifs in bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base (e.g., NaH, K₂CO₃) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Thiolate Formation (if using NaH): In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of the thiol (1.1 eq) in THF. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
SNAr Reaction: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF or THF.
-
Slowly add the pre-formed thiolate solution from step 1 to the solution of the fluoropyridine at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Note: If using a weaker base like K₂CO₃ in DMF, the thiol, base, and fluoropyridine can often be combined at room temperature and gently heated.
Reaction Condition Summary
The choice of nucleophile, base, and solvent are critical for a successful SNAr reaction. The following table summarizes typical conditions based on analogous reactions with fluoronitropyridines.[3][6][11]
| Nucleophile Class | Typical Nucleophiles | Base(s) | Solvent(s) | Temperature (°C) | Key Insights |
| Amines (Aliphatic) | Morpholine, Piperazine | K₂CO₃, DIPEA, Et₃N | DMF, DMSO, NMP | 25 - 100 | Generally high-yielding. DIPEA or Et₃N can be used for more sensitive substrates.[3] |
| Amines (Aromatic) | Aniline, 3-Aminophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 140 | Weaker nucleophilicity requires higher temperatures. Stronger bases may be needed. |
| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃, K₃PO₄ | DMF, THF, Water | 25 - 100 | Requires strong bases like NaH to form the alkoxide/phenoxide in situ. Aqueous methods with K₃PO₄ are possible.[11] |
| Thiols | Thiophenol, Cysteine esters | NaH, K₂CO₃, Et₃N | DMF, THF | 0 - 60 | Thiolates are potent nucleophiles; reactions are often rapid at room temperature.[3] |
Safety and Handling
This compound and related nitropyridines should be handled with care in a well-ventilated fume hood.[11] They are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in chemical building blocks. Its activated SNAr reactivity provides a reliable and versatile entry point for the synthesis of complex nitrogen-containing heterocycles. The protocols and principles outlined in this guide serve as a foundation for researchers to confidently employ this reagent in their synthetic campaigns. As the drive for novel, potent, and selective therapeutics continues, particularly in oncology and immunology, the demand for intelligently designed building blocks like this compound will undoubtedly grow, solidifying its place in the modern synthetic chemist's toolbox.
References
- 1. 1805070-27-2|4-Fluoro-5-methylpyridine-2-methanol|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-4-methyl-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Suzuki-Miyaura cross-coupling reaction of 2-fluoro-4-methyl-5-nitropyridine derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery, and the protocols outlined herein offer a robust starting point for the synthesis of novel analogs. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the 2-position of the pyridine ring.[1][2]
The provided protocols are based on established methods for Suzuki coupling of heterocyclic compounds and are designed to be adaptable for various aryl- and heteroarylboronic acids.[3][4][5] Careful consideration of the electronic nature of the this compound substrate—characterized by an electron-withdrawing nitro group and a good leaving group in the fluorine atom—is crucial for reaction optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, a fluoro-pyridine derivative) with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[2][6]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Two primary protocols are presented, utilizing common palladium catalysts and conditions that have proven effective for similar pyridine substrates. Optimization of the base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.
Protocol A: Suzuki Coupling using Pd(PPh₃)₄
This protocol employs the widely used tetrakis(triphenylphosphine)palladium(0) catalyst, which is effective for a broad range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic acid (1.2–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the starting pyridine.[3][5]
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Protocol B: Suzuki Coupling using Pd(dppf)Cl₂
This protocol utilizes [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), a catalyst known for its high activity and stability, particularly with heteroaromatic substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic acid pinacol ester (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate to a reaction vessel.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Seal the vessel and heat to 90–110 °C with vigorous stirring.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol A (steps 7-9).
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for the Suzuki coupling protocols described. These values should be considered as a starting point for optimization for the specific this compound derivative and boronic acid of interest.
Table 1: Reaction Parameters for Protocol A with Pd(PPh₃)₄
| Parameter | Value/Condition |
| Substrate | This compound |
| Boronic Acid | Aryl- or Heteroarylboronic acid |
| Equivalents of Boronic Acid | 1.2–1.5 |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading (mol%) | 3–5 |
| Base | K₂CO₃ |
| Equivalents of Base | 2.0 |
| Solvent System | 1,4-Dioxane/Water (4:1) |
| Temperature (°C) | 80–100 |
| Reaction Time (h) | 12–24 |
Table 2: Reaction Parameters for Protocol B with Pd(dppf)Cl₂
| Parameter | Value/Condition |
| Substrate | This compound |
| Boronic Acid | Aryl- or Heteroarylboronic acid pinacol ester |
| Equivalents of Boronic Acid | 1.5 |
| Catalyst | Pd(dppf)Cl₂ |
| Catalyst Loading (mol%) | 3 |
| Base | K₃PO₄ |
| Equivalents of Base | 3.0 |
| Solvent System | Toluene/Water (10:1) |
| Temperature (°C) | 90–110 |
| Reaction Time (h) | 8–18 |
Visualizations
Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of 2-Fluoro-4-methyl-5-nitropyridine to an Amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 2-Fluoro-4-methyl-5-nitropyridine to yield 2-Fluoro-4-methyl-5-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols herein describe three common and effective methods for this reduction: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with stannous chloride. Each method's advantages, disadvantages, and typical reaction parameters are discussed to aid researchers in selecting the most suitable procedure for their specific needs. All quantitative data is summarized for comparative analysis, and a generalized experimental workflow is provided.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. The resulting amino group serves as a versatile handle for further functionalization, enabling the construction of complex molecular architectures. 2-Fluoro-4-methyl-5-aminopyridine is a valuable building block in medicinal chemistry. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. Therefore, a reliable and efficient synthesis of this intermediate is of high importance.
The primary challenge in the reduction of this compound lies in achieving chemoselective reduction of the nitro group without affecting the fluorine substituent. The methods presented in this document are known for their high chemoselectivity under appropriate conditions.
Comparative Data of Reduction Methods
The following table summarizes the typical quantitative data for the described reduction methods. The data is compiled from analogous reactions in the literature and represents expected outcomes for the reduction of this compound.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 6 | >90 | >98 |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | 80 - 100 | 1 - 3 | 85 - 95 | >95 |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | 60 - 80 | 1 - 4 | 80 - 90 | >95 |
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the cleanest method, yielding high-purity products with minimal workup. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Reagents:
-
This compound
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50-60 psi) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (up to 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-4-methyl-5-aminopyridine.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Method 2: Reduction with Iron in Acidic Medium
Reduction with iron powder in the presence of an acid is a cost-effective and robust method suitable for larger-scale synthesis.[1]
Reagents:
-
This compound
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Glacial Acetic Acid
-
Ethanol/Water mixture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux (80-100 °C).
-
Slowly add concentrated HCl or glacial acetic acid (catalytic to stoichiometric amounts) to the refluxing mixture.
-
Continue heating at reflux and monitor the reaction by TLC or HPLC until completion (typically 1-3 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter through celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify as needed by recrystallization or column chromatography.
Method 3: Reduction with Stannous Chloride
Stannous chloride (SnCl₂) is a mild and effective reducing agent for nitro groups, particularly in the presence of other sensitive functional groups.[1][2]
Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate or a dilute NaOH solution until the pH is basic.
-
A precipitate of tin salts will form. Filter the mixture through celite.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Fluoro-4-methyl-5-aminopyridine.
-
Further purification can be achieved by column chromatography or recrystallization if required.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Logical relationship of different reduction pathways.
References
Application of 2-Fluoro-4-methyl-5-nitropyridine in API Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methyl-5-nitropyridine is a versatile substituted pyridine derivative that serves as a key building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility in medicinal chemistry is primarily attributed to two key reactive sites: the fluorine atom at the 2-position and the nitro group at the 5-position. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the C-F bond towards nucleophilic aromatic substitution (SNAr). This allows for the facile and regioselective introduction of various nucleophiles, a common strategy in the construction of drug candidates. Furthermore, the nitro group can be readily reduced to a primary amine, providing a crucial functional handle for further molecular elaboration, such as amide bond formation or the introduction of other pharmacophoric elements.
These application notes provide detailed protocols for a two-step synthetic sequence commencing with this compound, demonstrating its application in the synthesis of a core scaffold prevalent in many kinase inhibitors and other targeted therapies. The protocols cover the nucleophilic aromatic substitution with a substituted aniline, followed by the catalytic hydrogenation of the nitro group.
Key Applications in API Synthesis
The primary application of this compound in API synthesis revolves around its use as a precursor for substituted 2-aminopyridines. The general synthetic approach involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by a nucleophile, typically an amine, to form a C-N bond. This reaction is highly efficient due to the activating effect of the nitro group.
-
Nitro Group Reduction: The nitro group is subsequently reduced to an amine, which can then be further functionalized.
This two-step sequence allows for the construction of a diverse library of compounds for screening and lead optimization in drug discovery programs. The resulting N-aryl-4-methyl-pyridin-2,5-diamine scaffold is a common feature in a variety of kinase inhibitors.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis of a substituted N-aryl-4-methyl-pyridin-2,5-diamine from this compound. Please note that these are typical values and may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Reactants | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound, Substituted Aniline | N-Aryl-4-methyl-5-nitropyridin-2-amine | 85 - 95 | >98 |
| 2 | Nitro Group Reduction | N-Aryl-4-methyl-5-nitropyridin-2-amine | N-Aryl-4-methyl-pyridin-2,5-diamine | 90 - 99 | >99 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-methyl-5-nitropyridin-2-amine via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SNAr reaction of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.5 M).
-
Add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-methyl-5-nitropyridin-2-amine.
Protocol 2: Synthesis of N-Aryl-4-methyl-pyridin-2,5-diamine via Nitro Group Reduction
This protocol describes the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
N-Aryl-4-methyl-5-nitropyridin-2-amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation flask, add N-aryl-4-methyl-5-nitropyridin-2-amine (1.0 eq) and ethanol or methanol to dissolve.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the N-aryl-4-methyl-pyridin-2,5-diamine, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic pathway for the preparation of N-aryl-4-methyl-pyridin-2,5-diamine.
Caption: General experimental workflow for a typical organic synthesis.
Application Notes and Protocols: Reaction of 2-Fluoro-4-methyl-5-nitropyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methyl-5-nitropyridine is a key building block in medicinal chemistry and drug development. The pyridine core, rendered electron-deficient by the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position serves as an excellent leaving group, allowing for the facile and efficient introduction of a wide variety of amine nucleophiles. This reaction is fundamental for the synthesis of diverse libraries of 2-amino-4-methyl-5-nitropyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds.
These application notes provide a comprehensive overview of the reaction of this compound with primary, secondary, and aromatic amine nucleophiles. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this versatile reaction in their synthetic endeavors.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-poor aromatic systems.
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine atom (C2), which is activated by the electron-withdrawing nitro group at the 5-position. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the highly electronegative fluoride ion, yielding the corresponding 2-amino-4-methyl-5-nitropyridine product.
Data Presentation: Reaction with Various Amine Nucleophiles
The following tables summarize typical reaction conditions and yields for the SNAr reaction between this compound and different classes of amines. The data is compiled from analogous reactions with 2-chloro and 2-bromo-4-methyl-5-nitropyridine, as specific data for the fluoro derivative is not extensively available in the literature. Given that fluoride is generally a better leaving group in SNAr reactions, similar or even higher yields and shorter reaction times can be expected.
Table 1: Reaction with Primary Aliphatic Amines
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 - 4 | 85 - 95 |
| n-Butylamine | Ethanol | Et₃N | Reflux | 4 - 6 | 80 - 90 |
| Cyclohexylamine | DMF | K₂CO₃ | 100 | 3 - 5 | 82 - 92 |
Table 2: Reaction with Secondary Aliphatic/Cyclic Amines
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Ethanol | Et₃N | Reflux | 2 - 4 | 90 - 98 |
| Piperidine | Methanol | - | Reflux | 3 - 5 | 88 - 95 |
| N-Methylpiperazine | DMSO | K₂CO₃ | 120 | 6 - 8 | 85 - 95 |
| Pyrrolidine | Acetonitrile | K₂CO₃ | Reflux | 2 - 3 | 92 - 99 |
Table 3: Reaction with Aromatic Amines (Anilines)
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | K₂CO₃ | 140 | 12 - 16 | 70 - 80 |
| 4-Methoxyaniline | Dioxane | NaH | 100 | 8 - 12 | 75 - 85 |
| 3-Chloroaniline | NMP | Cs₂CO₃ | 150 | 16 - 24 | 65 - 75 |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with representative amine nucleophiles.
Protocol 1: Reaction with a Primary Aliphatic Amine (Benzylamine)
-
Materials:
-
This compound
-
Benzylamine
-
Isopropanol
-
Deionized Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.
-
Add benzylamine (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-methyl-5-nitropyridin-2-amine.
-
Protocol 2: Reaction with a Secondary Cyclic Amine (Morpholine)
-
Materials:
-
This compound
-
Morpholine
-
Ethanol (anhydrous)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.
-
Add morpholine (1.2 eq) to the solution, followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to yield 4-(4-methyl-5-nitropyridin-2-yl)morpholine.
-
Protocol 3: Reaction with an Aromatic Amine (Aniline)
-
Materials:
-
This compound
-
Aniline
-
Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.
-
-
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous DMF.
-
Add aniline (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 140 °C and maintain for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-5-nitro-N-phenylpyridin-2-amine.
-
Mandatory Visualizations
Application Notes and Protocols for 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-4-methyl-5-nitropyridine as a versatile pharmaceutical intermediate. This key building block is instrumental in the synthesis of a variety of complex molecules, particularly kinase inhibitors, which are at the forefront of targeted cancer therapy. The protocols and data presented herein are based on established synthetic methodologies and are intended to facilitate the efficient use of this compound in drug discovery and development.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable synthon in medicinal chemistry. The presence of a fluorine atom, a nitro group, and a methyl group on the pyridine ring imparts unique reactivity and allows for diverse chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the nitro group is a versatile handle for further transformations, such as reduction to an amine or as an activating group for nucleophilic aromatic substitution (SNAr).
The strategic positioning of these functional groups makes this compound a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting protein kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its use as a scaffold for the construction of kinase inhibitors. The pyridine core is a common motif in many approved kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. The fluorine at the 2-position is a key site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, which are crucial for the biological activity of many kinase inhibitors.
A notable application of this intermediate is in the synthesis of compounds targeting signaling pathways crucial for tumor growth and proliferation, such as those involving Heat Shock Protein 90 (HSP90), Vascular Endothelial Growth Factor Receptor (VEGFR), and the RAF-MEK-ERK pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol describes a general procedure for the synthesis of N-aryl-4-methyl-5-nitropyridin-2-amine derivatives, which are common intermediates in the synthesis of kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-aryl-4-methyl-5-nitropyridin-2-amine.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a crucial step for further functionalization or for creating the final pharmacophore.
Reaction Scheme:
Materials:
-
N-(substituted-phenyl)-4-methyl-5-nitropyridin-2-amine
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-aryl-4-methyl-5-nitropyridin-2-amine (1.0 eq) in ethanol, add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired diamine product.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a key kinase inhibitor intermediate using this compound.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| SNAr | This compound | 4-Aminophenol, K₂CO₃, DMF, 90 °C, 12 h | N-(4-hydroxyphenyl)-4-methyl-5-nitropyridin-2-amine | 85-95 | >98 (by HPLC) |
| Nitro Reduction | N-(4-hydroxyphenyl)-4-methyl-5-nitropyridin-2-amine | Fe, NH₄Cl, EtOH/H₂O, Reflux, 4 h | N²-(4-hydroxyphenyl)-4-methylpyridine-2,5-diamine | 80-90 | >97 (by HPLC) |
Visualizations
Experimental Workflow
The logical flow for a typical synthetic sequence starting from this compound is depicted below.
Signaling Pathways Targeted by Downstream Products
The pharmaceutical compounds synthesized using this compound as an intermediate often target key signaling pathways implicated in cancer.
HSP90 Signaling Pathway
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibitors of HSP90 lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors of VEGFR signaling can block this process.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation and survival. Its aberrant activation is a common feature of many cancers.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Fluoro-4-methyl-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nucleophilic aromatic substitution (SNAr) of 2-Fluoro-4-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nucleophilic aromatic substitution on this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the 5-position and the pyridine nitrogen stabilize this intermediate. In the second step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Q2: Why is the fluorine at the 2-position the preferred site for substitution?
A2: Nucleophilic attack on the pyridine ring is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen) because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor.[1] In this specific molecule, the fluorine is at the activated 2-position. Furthermore, in SNAr reactions on halo-substituted pyridines, the rate of displacement generally follows the order F > Cl > Br > I.[1] This is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.
Q3: What are the key factors to consider when optimizing this reaction?
A3: The key parameters to optimize are the choice of nucleophile, solvent, base, and reaction temperature. Polar aprotic solvents like DMSO, DMF, or THF are generally preferred. The choice of base depends on the nucleophilicity of the reacting partner; inorganic bases like potassium carbonate are common for amine nucleophiles, while stronger bases like sodium hydride or potassium tert-butoxide are used for alcohols and thiols. The reaction temperature can range from room temperature to over 100°C, depending on the reactivity of the nucleophile.
Q4: What are some common side reactions?
A4: Common side reactions can include reaction at the methyl group if a very strong base is used, or potential di-substitution if other reactive sites are present on the nucleophile. If the nucleophile itself possesses a leaving group, competitive reactions might occur. In some cases, with highly reactive nucleophiles or elevated temperatures, decomposition of the starting material or product can be observed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient reaction temperature: The nucleophile may not be reactive enough at the current temperature. 2. Inactive nucleophile/base: The nucleophile or base may have degraded due to moisture or improper storage. 3. Poor solvent choice: Protic solvents can solvate the nucleophile, reducing its reactivity. | 1. Increase the temperature: Incrementally increase the reaction temperature by 10-20°C and monitor the progress. 2. Use fresh reagents: Use freshly opened or properly stored anhydrous reagents. For reactions with alcohols or thiols, ensure the corresponding alkoxide or thiolate is freshly prepared. 3. Switch to a polar aprotic solvent: Use anhydrous DMSO, DMF, NMP, or THF. |
| Formation of Multiple Products | 1. Side reactions: The base might be reacting with other functional groups on the substrate or nucleophile. 2. Decomposition: The starting material or product may be unstable at the reaction temperature. 3. Isomer formation: While less likely for this substrate, consider the possibility of reaction at other sites under harsh conditions. | 1. Use a milder base: If possible, switch to a weaker or non-nucleophilic base. 2. Lower the reaction temperature: If the reaction proceeds at a lower temperature, this can often minimize decomposition. 3. Confirm product structure: Use analytical techniques like NMR and mass spectrometry to identify the structures of the products and byproducts. |
| Low Isolated Yield | 1. Difficult purification: The product may be difficult to separate from the reaction mixture or byproducts. 2. Product loss during workup: The product might be water-soluble or volatile. | 1. Optimize purification: Try different chromatography conditions (e.g., varying solvent polarity). An acid-base workup can be effective for purifying amine products.[2] 2. Modify workup procedure: Ensure the aqueous layer is thoroughly extracted. If the product is volatile, use caution during solvent removal. |
Data Presentation
The following table summarizes typical reaction conditions for the SNAr of 2-halo-nitropyridines with various nucleophiles. These conditions are based on reactions with analogous substrates and should serve as a starting point for optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Secondary Amines | Morpholine | K₂CO₃ | DMSO | 80–100 | 2–6 | >90 |
| Primary Amines | Benzylamine | K₂CO₃ / DIPEA | DMF / Dioxane | 80–110 | 4–20 | 85-95 |
| Alcohols | Sodium Methoxide | NaOMe | Methanol / DMF | 25–80 | 1–4 | >95 |
| Thiols | Sodium Thiophenoxide | NaH | THF / DMF | 0–25 | 2–5 | >90 |
Yields are approximate and based on reactions with structurally similar halo-nitropyridines. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of 2-(morpholin-4-yl)-4-methyl-5-nitropyridine.
Materials:
-
This compound
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Morpholine
-
Potassium Carbonate (K₂CO₃)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
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Add morpholine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 90°C and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the final product.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol outlines the synthesis of 2-methoxy-4-methyl-5-nitropyridine.
Materials:
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This compound
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Sodium methoxide (solid or solution in methanol)
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Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
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Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask with stir bar
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
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Add sodium methoxide (1.2 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
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Carefully quench the reaction by adding water.
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Extract the product with dichloromethane three times.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the resulting residue by flash chromatography.
Visualizations
Caption: Experimental workflow for SNAr of this compound.
Caption: Troubleshooting flowchart for low yield in SNAr reactions.
References
Technical Support Center: Synthesis of 2-Fluoro-4-methyl-5-nitropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-methyl-5-nitropyridine and improving its overall yield.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Synthesis of the Precursor (2-Chloro-4-methyl-5-nitropyridine)
The most common route to this compound involves a halogen exchange (Halex) reaction on its chloro-analogue. Therefore, the yield of the precursor, 2-Chloro-4-methyl-5-nitropyridine, is critical. The synthesis of this precursor is typically a multi-step process.
Q1: What is the standard synthetic pathway for 2-Chloro-4-methyl-5-nitropyridine?
The synthesis generally starts from 2-amino-4-methylpyridine and proceeds through three main steps: nitration, hydrolysis (via diazotization), and chlorination.[1]
Q2: My yield for the nitration of 2-amino-4-methylpyridine is low. How can I improve it?
Low yield in the nitration step is often due to improper temperature control or incorrect reagent ratios.
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Temperature Control: The reaction is highly exothermic. It is crucial to maintain a low temperature (5-10°C) during the addition of the nitrating mixture (fuming nitric acid and concentrated sulfuric acid).[1] After the initial addition, the temperature is slowly raised to around 60°C and held for an extended period (approx. 15 hours) to ensure the reaction goes to completion.[1]
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Reagent Addition: The 2-amino-4-methylpyridine should be completely dissolved in concentrated sulfuric acid before the slow, dropwise addition of the mixed acid.[1]
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Side Reactions: Byproducts, such as 2-amino-3-nitropyridine, can form, reducing the yield of the desired 5-nitro isomer.[2] Careful control of reaction conditions helps to minimize these side reactions.
Q3: I am having trouble with the hydrolysis of 2-amino-4-methyl-5-nitropyridine to 2-hydroxy-4-methyl-5-nitropyridine. What are the critical parameters?
This step involves a diazonium salt intermediate, which is notoriously unstable.
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Strict Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[1]
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Controlled Reagent Addition: A solution of sodium nitrite should be added dropwise to the acidic solution of the nitrated amine while maintaining vigorous stirring and low temperature.[1]
Q4: What are the best practices for the final chlorination step to yield 2-Chloro-4-methyl-5-nitropyridine?
The conversion of the hydroxyl group to a chloro group is a key step.
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Choice of Chlorinating Agent: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is commonly used, with POCl₃ often serving as both a reagent and a solvent.[1][3]
-
Reaction Conditions: The reaction is typically heated to around 110°C for several hours.[1]
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Work-up: After the reaction, excess POCl₃ is often removed by vacuum distillation. The residue is then carefully poured into ice water to precipitate the product.[1][3]
Section 2: Fluorination of 2-Chloro-4-methyl-5-nitropyridine
This halogen exchange (Halex) reaction is the final and often most challenging step in obtaining a high yield of this compound.
Q5: What are the primary challenges when converting the chloro-precursor to the final fluoro-product?
The main difficulties are the low reactivity of the C-Cl bond on the electron-deficient pyridine ring and potential side reactions. Overcoming the kinetic barrier for this nucleophilic aromatic substitution requires optimized conditions.[4]
Q6: How can I optimize the conditions of the Halex reaction to maximize the yield of this compound?
Optimizing the fluorinating agent, solvent, temperature, and ensuring anhydrous conditions are all critical for improving the yield.
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Fluoride Source: While potassium fluoride (KF) is commonly used, cesium fluoride (CsF) is often more effective due to its higher solubility in organic solvents, which increases the availability of fluoride ions.[4]
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Solvent: High-boiling point, polar aprotic solvents like Sulfolane or Dimethylformamide (DMF) are necessary to facilitate the reaction at high temperatures.[4]
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Temperature: High temperatures, typically in the range of 150-200°C, are required to drive the reaction to completion.[4]
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Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the fluoride source and starting material. Ensure all reagents and glassware are thoroughly dried before use.
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Additives: The use of phase-transfer catalysts or crown ethers (e.g., 18-crown-6) can help to solubilize the fluoride salt and enhance the nucleophilicity of the fluoride ion, thereby improving reaction rates and yield.[4]
Q7: What are the most effective methods for purifying the final product?
Purification is essential to remove unreacted starting material and any side products.
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Extraction: After quenching the reaction, the product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate.[5] The organic layers are often washed with brine to remove residual water.[5]
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Distillation: Steam distillation has been reported as an effective method for purifying the product.[4]
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Chromatography: For high purity, flash column chromatography on silica gel is a standard and effective technique.[6]
Data and Protocols
Table 1: Comparison of Fluorination Conditions for Pyridine Derivatives
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-5-methyl-4-nitropyridine | KF | Sulfolane/Benzene | 150 | 70-73 | [4] |
| Dissymmetric aziridinium salts | CsF | MeCN | 40 | High | [7] |
| 2-hydroxy-3-nitro-5-fluoropyridine | POBr₃/DMF | N/A | 110 | 77 | [5] |
Note: Data for various pyridine derivatives are included to illustrate effective fluorination and halogenation strategies.
Experimental Protocol: Nucleophilic Fluorination of 2-Chloro-4-methyl-5-nitropyridine
This protocol is a generalized procedure based on common practices for Halex reactions on nitropyridine systems.[4]
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Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous cesium fluoride (CsF) (1.2 - 1.5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).
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Solvent Addition: Add a sufficient volume of a dry, high-boiling polar aprotic solvent (e.g., Sulfolane) to the flask.
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Reagent Addition: Add 2-Chloro-4-methyl-5-nitropyridine (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 150-180°C under a nitrogen atmosphere. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction may take 12-24 hours.[4]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate) multiple times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield this compound.
Visual Guides
Synthesis Workflow
References
- 1. Page loading... [guidechem.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]
- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Nitration of Substituted Pyridines
Welcome to the technical support center for the nitration of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this synthetically crucial yet often problematic reaction. Here, we move beyond simple protocols to dissect the underlying chemistry, troubleshoot common experimental failures, and provide validated strategies to achieve your target nitropyridine with higher yield and purity.
Section 1: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses the most frequent issues encountered during pyridine nitration experiments in a direct question-and-answer format.
Q1: Why is my nitration reaction failing or giving extremely low yields?
Probable Cause: The primary reason for low reactivity is the inherent electron-deficient nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density, deactivating the ring towards electrophilic aromatic substitution (EAS) compared to benzene. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is readily protonated, forming a pyridinium cation. This positive charge further deactivates the ring, making the reaction exceptionally difficult and requiring harsh conditions that can degrade the starting material.
Recommended Solutions:
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Increase Reaction Severity (with caution): While higher temperatures and stronger nitrating agents (e.g., fuming nitric acid) are often necessary, this approach risks decomposition and side product formation. Proceed incrementally and monitor the reaction closely.
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Employ a More Reactive Substrate (The N-Oxide Strategy): The most reliable solution is to convert the pyridine to its corresponding N-oxide. The N-oxide oxygen atom donates electron density into the ring via resonance, activating it for EAS, particularly at the 4-position. The N-oxide can be efficiently removed in a subsequent step.
-
Alternative Nitrating Systems: For sensitive substrates, consider moving away from traditional mixed acid. Systems like nitric acid in trifluoroacetic anhydride (TFAA) or dinitrogen pentoxide (N₂O₅) can be effective under milder conditions.
Q2: I am observing significant amounts of dinitrated products. How can I favor mono-nitration?
Probable Cause: Over-nitration is a classic competitive reaction issue, especially when the mono-nitrated product is still sufficiently reactive to undergo a second nitration under the reaction conditions. This is often exacerbated by using a large excess of the nitrating agent or high temperatures.
Recommended Solutions:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess dramatically increases the probability of multiple nitrations.
-
Lower the Temperature: Reducing the reaction temperature decreases the rate of the second nitration more significantly than the first, improving selectivity for the mono-nitrated product.
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Slow, Controlled Addition: Add the nitrating agent dropwise to the cooled substrate solution. This maintains a low instantaneous concentration of the active nitrating species, favoring the more reactive starting material over the less reactive mono-nitro product.
-
Real-Time Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached, before significant dinitration occurs.
Table 1: Troubleshooting Common Nitration Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No/Low Reaction | • Ring deactivation by nitrogen.• Protonation to pyridinium ion. | • Cautiously increase temperature.• Use pyridine-N-oxide strategy.• Try alternative nitrating agents (e.g., HNO₃/TFAA). |
| Over-Nitration | • Excess nitrating agent.• High reaction temperature.• Prolonged reaction time. | • Use minimal excess of nitrating agent (1.05 eq).• Lower reaction temperature.• Add nitrating agent slowly.• Monitor reaction by TLC/GC-MS and quench at peak mono-nitration. |
| Tar Formation | • Oxidative degradation of substrate/product.• Uncontrolled exotherm. | • Use a less aggressive nitrating agent.• Ensure efficient cooling and slow addition.• Check for substrate stability under highly acidic conditions. |
| Incorrect Isomer | • Misinterpretation of substituent directing effects.• Non-EAS mechanism occurring. | • Re-evaluate electronic effects (ortho/para vs. meta directing).• For 4-nitration, use the N-oxide route.• For 3-nitration, direct methods or Bakke's procedure may be required. |
Q3: My reaction is producing an unidentifiable tar-like substance. What is happening?
Probable Cause: Tar formation is typically a result of oxidative degradation. Strong nitrating mixtures are powerful oxidants and can aggressively attack sensitive functional groups (especially activating groups like amines or phenols) or even the pyridine ring itself, leading to complex mixtures of polymerized and decomposed material.
Recommended Solutions:
-
Protect Sensitive Groups: If your substrate has highly activating or acid-sensitive groups, they must be protected prior to nitration.
-
Reduce Oxidative Potential: Choose a nitrating system with lower oxidative potential. For example, nitration of 3-hydroxypyridine can be achieved more cleanly using KNO₃ in concentrated sulfuric acid, which generates the nitrating species in situ more controllably.
-
Ensure Temperature Control: Runaway reactions or localized hot spots due to poor mixing or rapid addition of reagents can accelerate decomposition. Ensure your cooling bath and stirring are adequate for the scale of the reaction.
Q4: The nitro group is adding to an unexpected position on the ring. How can I control regioselectivity?
Probable Cause: Regioselectivity in pyridine nitration is a delicate interplay of electronic effects and reaction mechanism.
-
Direct Nitration (EAS): The default position for electrophilic attack on the deactivated pyridinium ion is the meta-position (C3), as the ortho (C2, C6) and para (C4) positions are more severely deactivated.
-
N-Oxide Strategy: As mentioned, the N-oxide activates the ring and is strongly para-directing, leading to 4-nitropyridine derivatives.
-
Alternative Mechanisms: Some methods, like Bakke's procedure using N₂O₅, do not proceed via a simple EAS mechanism. They involve the formation of an N-nitropyridinium salt, which then undergoes a sigmatropic shift to deliver the nitro group to the 3-position.
Recommended Solutions:
-
To Obtain 3-Nitropyridines: Use direct nitration under carefully controlled conditions. Alternatively, the N₂O₅ method offers a non-EAS route to the 3-isomer, often in better yields.
-
To Obtain 4-Nitropyridines: The pyridine-N-oxide route is the most effective and widely used strategy.
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To Obtain 2-Nitropyridines: Nitration at the 2-position is generally difficult. It may be achievable if the substrate is heavily biased with activating groups (e.g., 3-hydroxypyridine is nitrated at the 2-position). Often, an alternative synthetic strategy not involving direct nitration is required.
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the primary mechanisms for pyridine nitration?
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Electrophilic Aromatic Substitution (EAS): This is the classic mechanism for nitration using mixed acids (HNO₃/H₂SO₄). The nitronium ion (NO₂⁺) acts as the electrophile. However, due to the severe deactivation of the pyridinium ion, this pathway is often inefficient for the parent pyridine.
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Nitration via N-Oxide: This is also an EAS mechanism, but the substrate is the activated pyridine-N-oxide. The oxygen atom's electron-donating resonance effect directs the incoming electrophile to the 4-position.
-
** Sigmatropic Shift:** In methods using dinitrogen pentoxide (N₂O₅), the reaction proceeds through a non-EAS pathway. An N-nitropyridinium ion is formed first. Subsequent reaction with a nucleophile (like HSO₃⁻) forms a dihydropyridine intermediate, which then rearranges via a sigmatropic shift of the nitro group from the nitrogen to the 3-position of the ring.
-
Radical Nitration: Newer methods utilize radical pathways. For instance, a dearomatization-rearomatization strategy can be used where a pyridine derivative is nitrated using a radical source like tert-butyl nitrite (TBN).
Q6: When should I use the pyridine-N-oxide strategy instead of direct nitration?
You should prioritize the N-oxide strategy when:
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Your target is a 4-nitropyridine: This is the most reliable method for achieving this substitution pattern.
-
Your substrate is particularly unreactive: If direct nitration fails or gives negligible yields even under harsh conditions, the N-oxide provides the necessary activation to make the reaction feasible.
-
You need to avoid the extremely harsh conditions of direct nitration to protect other functional groups on your molecule. The nitration of the N-oxide often proceeds under manageable conditions, and the subsequent deoxygenation step is typically mild.
Q7: What are the safest and most effective nitrating agents for substituted pyridines?
There is no single "best" agent; the choice is substrate-dependent.
-
HNO₃ / H₂SO₄ (Mixed Acid): The classic, powerful, and economical choice. Most effective for pyridines with strongly activating groups or for forcing a reaction on a deactivated ring. Its main drawbacks are its high corrosivity, strong oxidizing potential, and the harsh conditions required.
-
KNO₃ / H₂SO₄: A solid alternative to mixed acid. It allows for more controlled, gradual generation of the nitronium ion in situ, which can reduce side reactions.
-
HNO₃ / Trifluoroacetic Anhydride (TFAA): This mixture generates dinitrogen pentoxide (N₂O₅) in situ and can effect nitration under milder conditions than mixed acid, often leading to higher yields of 3-nitropyridines.
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used for the Bakke procedure to obtain 3-nitropyridines via the sigmatropic shift mechanism. It is highly reactive and must be handled with care.
Section 3: Side Product Analysis
Understanding the potential side reactions is key to optimizing your experiment. The most common side products are dinitrated species and degradation products.
Caption: Common reaction pathways in pyridine nitration.
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Typical Conditions for Formation | Reason / Proposed Mechanism | Mitigation Strategy |
| Dinitropyridines | High temperature, large excess of nitrating agent, long reaction times. | The initial mono-nitro product is still susceptible to a second electrophilic attack. | Use stoichiometric nitrating agent, lower temperature, monitor reaction progress and quench at the optimum point. |
| Oxidative Degradation Products (Tars) | Fuming acids, high temperatures, substrates with electron-donating groups. | The nitrating agent acts as a powerful oxidant, leading to ring-opening or polymerization. | Use milder nitrating systems (e.g., KNO₃/H₂SO₄), protect sensitive functional groups, ensure strict temperature control. |
| Pyridones | Nitration of hydroxypyridines or certain workup conditions. | Hydroxypyridines exist in equilibrium with their pyridone tautomers, which have different reactivity patterns. | Control pH during workup; be aware of the tautomeric equilibrium of the starting material. |
| N-Nitropyridinium Salts | Use of N₂O₅ or related reagents. | The pyridine nitrogen acts as a nucleophile, attacking the nitronium ion source. | This is a key intermediate in some desired pathways (e.g., Bakke's procedure), not necessarily a side product. |
Section 4: Validated Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Controlled Direct Nitration (Minimizing Over-Nitration)
This protocol is adapted for substrates where 3-nitration is desired and over-nitration is a concern.
-
Preparation: In a flask cooled to 0°C (ice bath), slowly add the desired amount of nitric acid (e.g., 1.05 eq) to concentrated sulfuric acid (typically 3-5 volumes per gram of substrate). Stir until a homogenous solution is formed and allow it to remain at 0°C.
-
Reaction Setup: Dissolve or suspend the substituted pyridine (1.0 eq) in a portion of concentrated sulfuric acid in a separate three-neck flask equipped with a stirrer, thermometer, and addition funnel. Cool this mixture to 0°C.
-
Slow Addition: Add the prepared, cold nitrating mixture dropwise from the addition funnel to the substrate solution. Maintain the internal temperature at or below 5°C throughout the addition.
-
Reaction: After the addition is complete, let the reaction stir at 0-5°C, monitoring its progress by TLC. If the reaction is sluggish, the temperature can be allowed to slowly rise to room temperature or be gently warmed, but this increases the risk of side products.
-
Work-up: Once the reaction is complete, carefully pour the cold reaction mixture onto a large amount of crushed ice.
-
Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is 7-8. Ensure the solution remains cold during neutralization.
-
Isolation: The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 4-Nitropyridine-N-Oxide
This is a robust method for activating the pyridine ring and directing nitration to the 4-position.
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 2.5-3.0 eq) to concentrated sulfuric acid (e.g., 3.0-4.0 eq). Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, place the pyridine-N-oxide substrate (1.0 eq). Heat the substrate to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide. An initial drop in temperature may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for several hours (typically 2-4 h), monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto a large amount of crushed ice.
-
Neutralization: Slowly neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid typically precipitates.
-
Isolation: Collect the solid by filtration. The crude product can be extracted from the solid salts using a solvent like acetone, followed by evaporation of the solvent.
-
Purification: The product can be further purified by recrystallization from a suitable solvent, such as acetone.
Section 5: Mechanistic Insights
Visualizing the reaction mechanism can clarify why certain strategies are effective. The activation provided by the N-oxide functionality is a prime example.
Caption: Mechanism of 4-nitration via the N-oxide intermediate.
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of pyridine derivatives. The following information is designed to help diagnose and resolve common issues encountered during these critical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a consistently low or no yield in my Suzuki coupling reaction with a pyridine substrate?
A1: Low yields in Suzuki couplings involving pyridines are a frequent challenge and can stem from several factors. The primary issue is often related to the pyridine nitrogen atom itself.[1][2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This coordination can lead to the formation of an inactive catalyst complex, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[2][3]
-
Substrate Reactivity: The reactivity of the pyridine halide is crucial. Chloropyridines are notably less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[4]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid or ester to the palladium center can be slow, particularly with electron-deficient pyridine compounds.[2]
Q2: What are the most common side reactions that lead to low yields, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product.
-
Protodeboronation: This is the hydrolysis of the boronic acid or ester, where the boronic acid group is replaced by a hydrogen atom. This is particularly common with heteroaryl boronic acids and is often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture.[2] Thoroughly degassing all solvents and the reaction mixture is critical to prevent this.[2]
-
Dehalogenation: The starting pyridine halide can be converted to pyridine through the replacement of the halogen with a hydrogen atom. This can be caused by certain reagents or reaction conditions. Optimizing the reaction parameters, such as temperature and base, can help to minimize this side reaction.[2]
Q3: How do I choose the right catalyst and ligand for my pyridine Suzuki coupling?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling of pyridines.
-
For Less Reactive Chloropyridines: Standard catalysts like Pd(PPh₃)₄ may not be effective.[4] Highly active catalyst systems are often required.[5] The use of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), is highly recommended.[2][5] These ligands help to stabilize the active palladium species, promote the challenging oxidative addition step, and sterically shield the metal center from inhibition by the pyridine nitrogen.[2][5]
-
For 2-Pyridylboronic Acids: This class of reagents is notoriously unstable.[3] The use of specialized ligands is crucial. Bulky, electron-rich phosphine ligands have shown great success in these couplings.[3]
Q4: What is the role of the base, and how do I select the most appropriate one?
A4: The base plays a crucial role in the Suzuki coupling by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base can significantly impact the reaction yield.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]
-
For Challenging Couplings: For difficult couplings, such as those involving chloropyridines, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[4][5]
-
Anhydrous Conditions: If protodeboronation is a concern, using a non-aqueous base in an anhydrous solvent may be beneficial.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving pyridine substrates.
Table 1: Catalyst and Ligand Screening for the Coupling of 2-Chloropyridine with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
Data compiled from various sources, including BenchChem Application Notes.[4]
Table 2: Base and Solvent Effect on the Coupling of 3-Bromopyridine with Phenylboronic Acid
| Entry | Palladium Source | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ (2) | Dioxane/H₂O | 90 | Good |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ (3) | Dioxane | 110 | High |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ (2) | DMF | 100 | Moderate-Good |
Yields are qualitative and based on general observations from multiple sources.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloropyridine (1.0 mmol, 1.0 eq.), pyridine-3-boronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).[4]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3'-bipyridine.
Mandatory Visualization
Caption: A troubleshooting workflow for low yields in Suzuki coupling of pyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
purification of crude 2-Fluoro-4-methyl-5-nitropyridine by recrystallization or column chromatography
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Fluoro-4-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. If synthesized by the nitration of 2-fluoro-4-methylpyridine, potential impurities include:
-
Unreacted starting material: 2-Fluoro-4-methylpyridine.
-
Isomeric products: Nitration can sometimes lead to the formation of other isomers, such as 2-fluoro-4-methyl-3-nitropyridine, although the 5-nitro isomer is generally favored.[1]
-
Over-nitrated products: Although less common under controlled conditions, dinitro species could be formed.
-
Byproducts from side reactions: Depending on the reaction conditions, other degradation or side-reaction products may be present.
Q2: What is the expected appearance and physical state of pure this compound?
A2: Pure this compound is typically a solid, often appearing as a colorless to light yellow or reddish crystalline substance.[2] For comparison, the closely related compound 2-chloro-4-methyl-5-nitropyridine has a melting point of 37-39 °C.[3]
Q3: Which purification method, recrystallization or column chromatography, is better for this compound?
A3: The choice of purification method depends on the impurity profile and the scale of your experiment.
-
Recrystallization is often a good choice for removing small amounts of impurities, especially if the crude product is already relatively pure and crystalline. It is also more scalable for larger quantities.
-
Column chromatography is generally more effective for separating mixtures with multiple components or for removing impurities with similar solubility to the desired product, such as isomeric byproducts.[4]
Troubleshooting Guides
Recrystallization Issues
Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute precipitates as a liquid above its melting point. To address this:
-
Add more solvent: The solution might be too concentrated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.
-
Lower the cooling temperature: Ensure the solution cools to a temperature below the melting point of your compound before crystal formation begins.
-
Change the solvent system: Use a solvent with a lower boiling point or a solvent mixture to adjust the solubility properties. For nitropyridine derivatives, alcoholic solvents or mixtures like ethyl acetate/hexane are often suitable.[5][6]
Q2: I have very low recovery after recrystallization. What could be the cause?
A2: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude material.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The compound has significant solubility in the cold solvent: If so, you may need to try a different solvent or a solvent mixture where the compound is less soluble at low temperatures.
Q3: My recrystallized product is still colored. How can I remove colored impurities?
A3: If your product remains colored, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Column Chromatography Issues
Q1: I am not getting good separation between my product and an impurity on the column. What can I do?
A1: Poor separation can be addressed by:
-
Optimizing the mobile phase: Use thin-layer chromatography (TLC) to find a solvent system that gives a good separation and an Rf value of around 0.2-0.4 for your target compound.[7] For fluorinated pyridine derivatives, a gradient of hexane/ethyl acetate is a good starting point.[7]
-
Reducing the amount of sample loaded: Overloading the column can lead to broad, overlapping bands. A general guideline is to use 20-40 g of silica for every 1 g of crude material.
-
Using a different stationary phase: If your compound is sensitive to the acidic nature of silica gel, you could try using deactivated silica (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.[7]
Q2: My compound is streaking on the TLC plate and the column. Why is this happening?
A2: Streaking is often caused by the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.
Data Presentation
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Purification |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Good "soluble" solvent for two-solvent recrystallization or for dissolving the sample for chromatography. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Potential single-solvent for recrystallization. Good component in chromatography mobile phase. |
| Ethers | Diethyl ether, THF | Moderate | Can be used as a component in a recrystallization solvent pair or in the mobile phase for chromatography. |
| Non-polar | Hexane, Heptane | Low | Good "insoluble" or "anti-solvent" for two-solvent recrystallization. Ideal as the initial low-polarity mobile phase in column chromatography. |
| Halogenated | Dichloromethane (DCM) | High | Useful for dissolving the sample for column chromatography (dry loading). |
| Aqueous | Water | Low / Slightly Soluble | Not suitable as a primary solvent for purification but can be used in workup procedures.[9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for recrystallization. The optimal solvent system should be determined on a small scale first.
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane).
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature. A promising two-solvent system consists of a "soluble" solvent and a miscible "anti-solvent".
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent (or the "soluble" solvent of a pair) portion-wise while heating and stirring until the solid just dissolves.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a funnel and a receiving flask.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
5. Crystallization:
-
If using a two-solvent system, add the hot "anti-solvent" dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a drop or two of the hot "soluble" solvent to redissolve the precipitate.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Allow the crystals to dry on the filter paper by drawing air through them, and then dry them further in a desiccator or vacuum oven.
Protocol 2: Purification by Column Chromatography
1. Preparation of the Stationary Phase:
-
Weigh out the required amount of silica gel (e.g., 60 Å, 230-400 mesh) in a beaker.
-
Prepare a slurry by adding the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) to the silica gel.
-
Pour the slurry into a chromatography column and allow it to pack, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the packed silica.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
3. Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of the compounds using TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane/Ethyl Acetate) as needed to elute your target compound.
4. Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
Workflow Visualization
References
- 1. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- 2. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]
- 3. 2-Chloro-4-methyl-5-nitropyridine 97 23056-33-9 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]
Technical Support Center: Managing Reaction Temperature for Selective Nitration of Pyridines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the selective nitration of pyridines.
Frequently Asked Questions (FAQs)
Q1: Why am I getting very low or no yield when attempting to nitrate pyridine under standard conditions?
A1: This is a common challenge. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive than benzene in electrophilic aromatic substitution reactions.[1] Under the strong acidic conditions required for nitration, the nitrogen atom is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction very difficult.[2] Consequently, mild nitration conditions that are effective for benzene are often completely ineffective for pyridine, which typically requires harsh conditions like very high temperatures (e.g., 300-330 °C) and fuming acids to proceed.[2]
Q2: My reaction is producing significant amounts of dinitrated and other side products. How can I improve selectivity for mono-nitration?
A2: Over-nitration is a frequent issue, especially with activated pyridine derivatives. The key to favoring mono-nitration is to control the reaction conditions carefully. Lowering and strictly maintaining the reaction temperature is the most critical factor, as it reduces the rate of the second nitration.[3] Other essential strategies include using a minimal excess of the nitrating agent, adding the nitrating agent slowly and dropwise to prevent localized heating and high concentrations, and monitoring the reaction's progress closely with techniques like TLC or GC-MS to stop it once the formation of the desired mono-nitrated product is maximized.[3]
Q3: How does reaction temperature influence which isomer I get?
A3: The relationship between temperature and isomeric distribution is governed by the principles of kinetic versus thermodynamic control.[4][5]
-
Kinetic Control: At lower temperatures, the reaction favors the product that forms the fastest, meaning it has the lowest activation energy.[4][6]
-
Thermodynamic Control: At higher temperatures, if the reaction is reversible, it can reach equilibrium and will favor the most stable product.[4][6]
However, aromatic nitration is generally considered an irreversible process, making true thermodynamic control difficult to achieve.[4] For direct electrophilic nitration of unsubstituted pyridine, substitution is overwhelmingly favored at the 3-position (meta) regardless of temperature, as the intermediates for attack at the 2- and 4-positions are significantly destabilized.[3] To achieve other isomers, such as 4-nitropyridine, an indirect approach like using pyridine N-oxide is necessary.[2][7]
Q4: Are there alternative methods to direct nitration that avoid extremely high temperatures?
A4: Yes, several strategies exist to achieve nitration under milder conditions and access isomers that are difficult to obtain directly.
-
Pyridine N-Oxide: The most common alternative is the nitration of pyridine N-oxide.[2] The N-oxide group activates the ring towards electrophilic substitution, primarily directing the nitration to the 4-position.[7][8] The reaction can be carried out at significantly lower temperatures (e.g., 125-130°C) compared to the direct nitration of pyridine.[3][9] The resulting 4-nitropyridine N-oxide can then be deoxygenated.
-
Dearomatization-Rearomatization: Modern strategies involve a dearomatization-rearomatization sequence. These methods can provide highly regioselective meta-nitration of pyridines under mild, catalyst-free conditions, offering a valuable tool for late-stage functionalization of complex molecules.[10][11]
-
Alternative Nitrating Agents: Agents like dinitrogen pentoxide (N₂O₅) can be used in what is known as Bakke's synthesis, which can provide good yields of 3-nitropyridine under milder conditions.[2][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low for the unreactive pyridine ring. 2. Insufficiently harsh nitrating conditions. 3. Reaction performed under non-anhydrous conditions, leading to full protonation of the pyridine. | 1. For direct nitration, gradually and carefully increase the reaction temperature, as temperatures up to 300°C may be required.[2] 2. Use a stronger nitrating mixture, such as fuming HNO₃ in fuming H₂SO₄ (oleum).[2] 3. Consider switching to the pyridine N-oxide method for milder conditions.[2] |
| Excessive Over-Nitration (Dinitration) | 1. Reaction temperature is too high. 2. Large excess of nitrating agent used. 3. Rapid addition of nitrating agent. | 1. Lower the reaction temperature. Maintain strict temperature control (e.g., 0-10 °C) during the addition of the nitrating agent.[3][13] 2. Use a stoichiometric amount or only a slight excess of the nitrating agent.[3] 3. Add the nitrating agent dropwise very slowly.[3] |
| Charring or Tar Formation | 1. Excessively high reaction temperature. 2. Nitrating acid is too concentrated or reactive, causing oxidative degradation. | 1. Immediately lower the reaction temperature. For subsequent attempts, ensure the temperature is kept low and consistent throughout the addition process.[13] 2. Consider a less concentrated acid or a milder nitrating system.[13] |
| Unexpected Regioselectivity | 1. For substituted pyridines, the directing effects of existing groups may compete. 2. For pyridine N-oxide, incorrect temperature control may lead to side products. | 1. Review the electronic properties of substituents. Electron-donating groups can increase reactivity but also complicate regioselectivity.[3][14] 2. Follow established protocols for pyridine N-oxide nitration, which reliably yields the 4-nitro product under optimized temperature conditions.[7][9] |
Data on Reaction Conditions
The choice of temperature is critical and depends heavily on the chosen synthetic route.
| Method | Substrate | Typical Temperature | Key Outcome(s) | Yield | Citation(s) |
| Direct Nitration | Pyridine | 330 °C | Forms 3-Nitropyridine | ~6% | [10] |
| Direct Nitration | Chloropyridine | 110 °C | Forms Nitro-chloropyridine | Good | [15] |
| N-Oxide Route | Pyridine-N-Oxide | 125-130 °C | Forms 4-Nitropyridine-N-Oxide | 42% | [9] |
| Dearomatization-Rearomatization | Oxazino Pyridine | 70 °C | Forms meta-Nitropyridine | 87% | [10] |
| N-Oxide Addition | Pyridine-N-Oxide | 60 °C (start), then 125-130 °C | Forms 4-Nitropyridine-N-Oxide | Good | [2][3] |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [3][9]
This method is preferred for synthesizing 4-substituted pyridines and avoids the extreme temperatures of direct nitration.
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and internal thermometer, add 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 150g of crushed ice.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. This will precipitate a yellow solid.
-
Collect the solid by filtration.
-
-
Purification: Extract the product from the collected solid using acetone and evaporate the solvent. The crude product can be further purified by recrystallization from acetone.
Protocol 2: General Method for Minimizing Over-Nitration via Temperature Control [3]
This protocol outlines general principles applicable to various pyridine substrates where mono-nitration is desired.
-
Cooling: Dissolve the pyridine substrate in a suitable solvent (if applicable) and cool the solution in an ice or dry ice/acetone bath to the target starting temperature (e.g., 0°C or lower).
-
Prepare Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.
-
Slow Addition: Add the cooled nitrating mixture to the substrate solution dropwise using an addition funnel. A slow, steady rate is crucial to prevent localized temperature spikes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Adjust the addition rate and external cooling as needed to maintain the desired temperature.
-
Reaction Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto crushed ice and neutralizing with a suitable base (e.g., sodium carbonate).
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in pyridine nitration.
Caption: The influence of temperature on kinetic versus thermodynamic reaction pathways.
Safety Precautions
Handling pyridine and strong nitrating agents requires strict adherence to safety protocols.
-
Ventilation: Always work in a well-ventilated area, preferably inside a chemical fume hood, as pyridine emits harmful fumes.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, a face shield, and a lab coat.[16][17]
-
Storage: Store pyridine in a cool, well-ventilated area away from ignition sources and incompatible materials like strong acids and oxidizing agents.[16][18]
-
Handling Nitrating Agents: Strong acids like nitric acid and sulfuric acid are highly corrosive. Handle them with extreme care, always adding acid to water (or in this case, the stronger acid to the weaker one) slowly while cooling to dissipate heat.
-
Fire Safety: Pyridine is highly flammable.[17] Keep it away from open flames, sparks, and hot surfaces. Ensure that fire extinguishers (CO₂, dry chemical, or foam) are readily accessible.[18]
-
First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water.[16] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air.[16]
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jackwestin.com [jackwestin.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Workup and Extraction of 2-Fluoro-4-methyl-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and extraction procedures involving 2-Fluoro-4-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: this compound is typically a solid, often appearing as a yellow or reddish substance. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has low solubility in water.[1]
Q2: What are the standard workup steps after a reaction with this compound?
A2: A typical aqueous workup involves quenching the reaction mixture, extracting the product with an organic solvent, washing the organic layer, drying it, and finally concentrating it to obtain the crude product.
Q3: Which organic solvents are recommended for extracting this compound?
A3: Dichloromethane and ethyl acetate are commonly used for the extraction of nitropyridine derivatives from aqueous solutions.
Q4: How can I remove acidic or basic impurities during the workup?
A4: To remove acidic impurities, you can wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate. For removing basic impurities, a wash with a dilute acidic solution like 1M HCl can be effective, provided your product is stable under acidic conditions.
Q5: What is the best way to purify the crude product?
A5: Purification of this compound and its derivatives is often achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.
Physicochemical Data for Extraction Optimization
The following table summarizes key physicochemical properties of this compound and related compounds to aid in the design of an effective extraction protocol.
| Property | Value | Implications for Workup and Extraction |
| Molecular Weight | 156.11 g/mol [1] | Standard for a small organic molecule. |
| Predicted pKa | -3.81 ± 0.18[2] | The pyridine nitrogen is significantly deactivated by the electron-withdrawing nitro and fluoro groups, making it a very weak base. Protonation to facilitate removal into an aqueous acidic phase is not feasible. |
| Predicted LogP | ~1.8 | This positive value suggests good partitioning into organic solvents during extraction. A similar compound, 2-Chloro-5-fluoro-4-nitropyridine, has a predicted LogP of 1.78. |
| Water Solubility | Low / Slightly soluble[1] | The compound will preferentially partition into the organic phase during extraction from an aqueous solution. |
| Organic Solvent Solubility | Soluble in ethanol and DMSO[1] | Indicates that a range of polar organic solvents can be used for the reaction and subsequent workup. Good solubility in common extraction solvents like ethyl acetate and dichloromethane can be expected. |
Note: Predicted values are computationally derived and should be used as a guide. Experimental verification is recommended for precise applications.
Experimental Protocol: Workup for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol details a typical workup and extraction procedure for a reaction where this compound is treated with an amine nucleophile in a polar aprotic solvent like DMF.
Reaction: this compound + Amine Nucleophile → Substituted Product
Procedure:
-
Quenching: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Quench the reaction by slowly pouring the mixture into a beaker containing water. The volume of water should be approximately 5-10 times the volume of the reaction mixture.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic phase with water to remove the majority of the high-boiling solvent (e.g., DMF).
-
Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further removes water from the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion formation during extraction | - High concentration of starting materials or products.- Presence of polar, high-boiling solvents (e.g., DMF, DMSO). | - Add a small amount of brine to the separatory funnel and gently swirl.- If the emulsion persists, filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period to allow for separation. |
| Low recovery of the product | - Incomplete extraction from the aqueous phase.- Product is more water-soluble than anticipated. | - Increase the number of extractions (e.g., from 3 to 5).- Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product in the aqueous phase (salting-out effect). |
| Product precipitates out during quenching | - The product has low solubility in the quenching solution. | - This can be advantageous for isolation. Collect the precipitate by vacuum filtration. Wash the solid with cold water and then dry it.- Alternatively, add the extraction solvent to the quenched mixture before filtration to dissolve the product. |
| Presence of starting material in the final product | - Incomplete reaction. | - Optimize the reaction conditions (e.g., increase reaction time, temperature, or equivalents of nucleophile).- Separate the product from the starting material using column chromatography. |
| Discoloration of the product | - Presence of colored impurities or degradation products. | - Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.- Ensure the workup is not unnecessarily prolonged, especially if the product is sensitive to light or air. |
Visualizations
Caption: A typical workflow for the workup and extraction of this compound reactions.
Caption: A decision-making diagram for resolving emulsions during extraction.
References
avoiding decomposition of 2-Fluoro-4-methyl-5-nitropyridine during reactions
Welcome to the technical support center for 2-Fluoro-4-methyl-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound in my reaction?
A1: Decomposition can be indicated by a significant color change in the reaction mixture, often to dark brown or black. You may also observe the formation of unexpected precipitates, a complex mixture of products on your TLC or LC-MS analysis, and a lower than expected yield of your desired product.
Q2: Under what conditions is this compound most likely to decompose?
A2: this compound is sensitive to several conditions that can lead to its degradation. These include:
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High Temperatures: Elevated temperatures can promote various decomposition pathways.
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Strong Acids and Bases: The compound is known to be sensitive to strongly acidic or basic conditions.[1]
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Presence of Strong Reducing Agents: The nitro group is susceptible to reduction, which can lead to undesired side products.
-
Photodegradation: Like many nitroaromatic compounds, prolonged exposure to UV light may cause degradation.
Q3: Can the nitro group be displaced during a nucleophilic aromatic substitution (SNAr) reaction?
A3: Yes, this is a potential side reaction. While the fluorine atom at the 2-position is the expected site of nucleophilic attack due to activation by the adjacent pyridine nitrogen and the nitro group, strong or soft nucleophiles (like thiols) can sometimes displace the nitro group. This is a known reactivity pattern for some nitropyridine systems.
Q4: What are the likely side products if my reaction conditions are too harsh?
A4: Depending on the specific conditions, you might observe several types of side products:
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Hydroxylated pyridines: If water is present, especially under basic conditions, the fluoro group can be displaced by a hydroxyl group.
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Denitrated products: In the presence of certain nucleophiles or under reductive conditions, the nitro group can be lost.
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Reduced products: The nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.
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Polymerization/Tarry materials: Under very harsh conditions, complex, often intractable, polymeric materials can form.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition due to high temperature | Run the reaction at a lower temperature. Start at room temperature or even 0°C and slowly warm if necessary. | Minimizes thermal decomposition pathways. |
| Degradation by strong base | Use a milder, non-nucleophilic organic base (e.g., DIPEA, triethylamine) instead of strong inorganic bases (e.g., NaOH, KOH). Use the minimum effective amount of base. | Prevents base-catalyzed degradation of the starting material and product. |
| Displacement of the nitro group | If using a soft nucleophile (e.g., a thiol), consider using a less reactive protecting group strategy if possible. Lowering the reaction temperature can also favor the desired substitution. | The nitro group can act as a leaving group, especially with soft nucleophiles. |
| Poor solubility of reagents | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents for SNAr reactions include DMF, DMSO, and NMP. | Ensures efficient reaction kinetics and prevents side reactions at solid-liquid interfaces. |
Issue 2: Formation of Multiple Products in TLC/LC-MS
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reaction or side reactions | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Reduce the reaction temperature. | Prevents the formation of secondary products from the desired product. |
| Reduction of the nitro group | Ensure your reagents and solvents are free from contaminants that could act as reducing agents. If using a nucleophile that can also act as a reductant, consider alternative reagents. | The nitro group is susceptible to reduction, leading to impurities. |
| Reaction with solvent | If using a potentially reactive solvent (e.g., an alcohol that can act as a nucleophile), switch to an inert aprotic solvent like DMF, DMSO, or acetonitrile. | Avoids the formation of solvent-adducts as side products. |
Data Presentation
The following table provides illustrative data for a hypothetical SNAr reaction between this compound and a generic secondary amine, demonstrating how reaction conditions can influence yield and purity. This data is intended as an example for reaction optimization.
Table 1: Illustrative Yields of a Hypothetical SNAr Reaction under Various Conditions
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Product Yield (%) | Purity (by LC-MS, %) |
| 1 | DMF | K₂CO₃ (2.0) | 100 | 12 | 65 | 80 |
| 2 | DMF | K₂CO₃ (2.0) | 80 | 12 | 78 | 92 |
| 3 | DMF | K₂CO₃ (2.0) | 60 | 24 | 85 | >98 |
| 4 | DMSO | K₂CO₃ (2.0) | 60 | 24 | 88 | >98 |
| 5 | DMF | DIPEA (2.5) | 60 | 24 | 92 | >99 |
| 6 | Acetonitrile | DIPEA (2.5) | 60 (reflux) | 36 | 75 | 95 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine.
Materials:
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This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Nitrogen or Argon supply
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Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
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Dissolve the starting material in anhydrous DMF.
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Add morpholine (1.2 eq) to the solution via syringe.
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Add DIPEA (2.5 eq) to the reaction mixture dropwise at room temperature.
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Stir the reaction mixture at 60°C.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the starting material is consumed (typically within 24 hours), cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 2-(morpholino)-4-methyl-5-nitropyridine.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-methyl-5-nitropyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 2-Fluoro-4-methyl-5-nitropyridine from the laboratory to a pilot plant. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to anticipate and address challenges during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pilot-scale synthesis of this compound.
| Problem | Potential Cause | Identification | Suggested Solution |
| Low Yield of this compound | Incomplete halogen exchange (Halex) reaction. | GC/HPLC analysis shows a significant amount of remaining 2-chloro-4-methyl-5-nitropyridine. | - Increase reaction temperature within the recommended range (typically 150-200°C).- Extend reaction time, monitoring progress by in-process controls (IPCs).- Ensure the potassium fluoride (KF) is anhydrous and of suitable particle size for optimal reactivity.- Consider using a phase transfer catalyst (e.g., a quaternary ammonium salt) to enhance the fluoride anion's nucleophilicity.[1] |
| Decomposition of starting material or product. | Discoloration of the reaction mixture (darkening) and presence of multiple impurities in GC/HPLC analysis. | - Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and stability.- Ensure efficient stirring to avoid localized overheating ("hot spots").- Confirm the purity of the starting 2-chloro-4-methyl-5-nitropyridine, as impurities can catalyze decomposition. | |
| Formation of Impurities | Hydrolysis of the chloro or fluoro intermediate. | Presence of 2-hydroxy-4-methyl-5-nitropyridine in the crude product, detectable by LC-MS. | - Ensure all reactants and the solvent are strictly anhydrous. Water can compete with the fluoride ion as a nucleophile.- Maintain a dry nitrogen atmosphere throughout the reaction and work-up. |
| Over-reaction or side reactions at high temperatures. | Appearance of unexpected peaks in the chromatogram. | - Optimize the reaction temperature and time.[2] - Evaluate the compatibility of all materials of construction with the reaction mixture at elevated temperatures. | |
| Poor Phase Separation During Work-up | Emulsion formation due to the presence of polar aprotic solvents (e.g., DMSO, DMF) and aqueous layers. | A stable emulsion layer is observed between the organic and aqueous phases, making separation difficult. | - Add a saturated brine solution to "break" the emulsion by increasing the ionic strength of the aqueous phase.- Consider a solvent swap by distilling off the high-boiling polar aprotic solvent and replacing it with a more easily separable solvent like ethyl acetate or toluene before the aqueous wash.- Centrifugation can be an effective, albeit equipment-intensive, method for phase separation at the pilot scale. |
| Difficulties in Product Isolation and Purification | The product may be an oil or low-melting solid, making filtration challenging. | The product does not crystallize easily or forms an oil upon cooling. | - After extraction, consider purification by column chromatography for initial pilot batches to obtain high-purity material.- For larger scale, investigate crystallization from a suitable solvent system. A solvent/anti-solvent approach may be effective.- Techniques like spray drying could be explored for isolating the final product, though this requires specialized equipment. |
| Safety Concerns During Scale-Up | Exothermic reaction during nitration of the precursor. | A rapid increase in reactor temperature that is difficult to control with the available cooling system. | - Perform reaction calorimetry studies (e.g., using RC1) to understand the thermal profile and heat flow of the reaction before scaling up.- Ensure the pilot plant reactor has an adequate cooling capacity.- For highly exothermic steps, consider semi-batch or continuous flow processing to control the addition of reagents and manage heat evolution effectively.[3] |
| Runaway reaction during the Halex process. | A sudden, uncontrolled increase in temperature and pressure in the reactor. | - As highlighted by incidents in similar processes, impurities in raw materials or recycled solvents can have catastrophic effects.[3] Thoroughly qualify all incoming materials.- Do not deviate from established and validated process parameters.- Ensure the reactor is equipped with appropriate pressure relief systems. |
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the synthesis of this compound at scale?
A1: The most prevalent industrial method is a two-step process. First, 2-amino-4-methylpyridine is converted to 2-chloro-4-methyl-5-nitropyridine through nitration, hydrolysis, and chlorination.[4] This is followed by a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction, where the chloro group is displaced by fluoride using an alkali metal fluoride like potassium fluoride (KF) in a high-boiling polar aprotic solvent.[1][2]
Q2: What are the critical process parameters to monitor during the Halex reaction scale-up?
A2: The critical parameters for the Halex reaction are:
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Temperature: This is crucial for reaction kinetics but must be controlled to prevent thermal decomposition.
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Moisture Content: The reaction is highly sensitive to water, which can lead to byproduct formation and reduced yield.
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Agitation: Efficient mixing is necessary to ensure good contact between the solid KF and the dissolved chloropyridine, especially in a heterogeneous reaction mixture.
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Purity of Starting Materials: Impurities in the 2-chloro-4-methyl-5-nitropyridine or the solvent can lead to side reactions and impact the final product quality.[3]
Q3: Which solvents are recommended for the Halex reaction at a pilot scale?
A3: High-boiling polar aprotic solvents are preferred for their ability to dissolve the reactants and facilitate the SNAr reaction at high temperatures. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and sulfolane.[2] The choice of solvent can impact reaction rate, work-up, and solvent recovery, so it should be carefully evaluated during process development.
Q4: How can I ensure the potassium fluoride (KF) is sufficiently reactive?
A4: The reactivity of KF is highly dependent on its physical properties. For the Halex reaction, it is recommended to use spray-dried or anhydrous, finely powdered KF to maximize the available surface area. Pre-drying the KF under vacuum at an elevated temperature before use is a common practice to ensure it is anhydrous.
Q5: What are the primary safety hazards to consider when scaling up this synthesis?
A5: The primary hazards are associated with:
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Nitration Step: The nitration of the pyridine ring is a highly exothermic reaction and can lead to a runaway reaction if not properly controlled. The use of mixed acids (sulfuric and nitric acid) also requires careful handling.
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Halex Reaction: This step is performed at high temperatures, and there is a risk of a thermal runaway, as has been documented for similar industrial processes.[3] The use of high-boiling flammable solvents also poses a fire risk.
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Nitro Compounds: The starting materials and the final product are nitroaromatic compounds, which are potentially energetic and should be handled with care. Thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) is recommended.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Lab Scale Reference)
This protocol is based on established literature procedures for the synthesis of similar compounds and should be optimized at the lab scale before pilot implementation.[4]
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Nitration: Slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid in a reactor while maintaining a low temperature (5-10°C) with an ice bath. A pre-mixed solution of fuming nitric acid and concentrated sulfuric acid is then added dropwise, keeping the internal temperature below 30°C. The mixture is then slowly heated to around 60°C and held until the reaction is complete (monitored by HPLC).
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Work-up and Hydrolysis: The reaction mixture is carefully quenched by pouring it onto crushed ice. The pH is adjusted to 5.0-5.5 with ammonia to precipitate the crude 2-amino-5-nitro-4-methylpyridine. The isolated intermediate is then dissolved in dilute sulfuric acid, cooled, and treated with an aqueous solution of sodium nitrite to form the 2-hydroxy-4-methyl-5-nitropyridine.
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Chlorination: The 2-hydroxy-4-methyl-5-nitropyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride and phosphorus trichloride.[4] The reaction is typically heated to around 110°C. After completion, the excess chlorinating agent is removed by distillation, and the residue is carefully quenched with water to precipitate the crude 2-chloro-4-methyl-5-nitropyridine. The product is then filtered, washed, and dried.
Step 2: Synthesis of this compound (Pilot Scale Protocol)
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Reactor Setup: A clean, dry, glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is required.
-
Charging Reactants: Charge the reactor with anhydrous potassium fluoride (spray-dried, 2.0-3.0 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMSO, sulfolane). Begin agitation and heat the mixture to 120-130°C under a nitrogen atmosphere to ensure all components are dry.
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Addition of Starting Material: Add the 2-chloro-4-methyl-5-nitropyridine (1.0 equivalent) to the reactor. This can be done as a solid or as a solution in the reaction solvent.
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Reaction: Heat the reaction mixture to 160-180°C and hold for 12-24 hours. Monitor the progress of the reaction by taking samples for GC or HPLC analysis to check for the disappearance of the starting material.[2]
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Cooling and Quenching: Once the reaction is complete, cool the mixture to 60-80°C.
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Work-up: Quench the reaction mixture by transferring it to a separate vessel containing cold water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or toluene. Multiple extractions may be necessary.
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Washing: Wash the combined organic layers with water and then with brine to remove the inorganic salts and residual high-boiling solvent.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
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Purification: The crude product can be purified by vacuum distillation or by crystallization from an appropriate solvent system.
Data Presentation
The following tables provide a summary of typical reaction parameters for the key Halex reaction step at both laboratory and pilot scales. The values for the pilot scale are indicative and should be optimized based on the specific equipment and safety assessments.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Recommended Starting Point) |
| Starting Material | 2-chloro-4-methyl-5-nitropyridine | 2-chloro-4-methyl-5-nitropyridine |
| Fluorinating Agent | Anhydrous KF or CsF | Spray-dried anhydrous KF |
| Solvent | DMSO, DMF, Sulfolane | Sulfolane or DMSO |
| Temperature | 150 - 200°C | 160 - 180°C |
| Reaction Time | 12 - 24 hours | 16 - 30 hours (IPC dependent) |
| Molar Ratio (Chloro-pyridine:KF) | 1 : 2.5 | 1 : 2.2 - 3.0 |
| Work-up | Aqueous quench, solvent extraction | Aqueous quench, solvent extraction |
Table 2: Expected Outcomes and Purity
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Yield | 70 - 85% | 65 - 80% |
| Purity (Crude) | >90% | >88% |
| Purity (After Purification) | >98% | >98% |
| Key Impurities | Unreacted starting material, 2-hydroxy-4-methyl-5-nitropyridine | Unreacted starting material, 2-hydroxy-4-methyl-5-nitropyridine, solvent adducts |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Halex reaction scale-up.
References
Validation & Comparative
Spectroscopic Characterization of 2-Fluoro-4-methyl-5-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2-Fluoro-4-methyl-5-nitropyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data and compares it with experimental and predicted data from structurally similar compounds. This approach allows for a robust estimation of the expected spectroscopic features, providing a valuable resource for researchers working with this and related molecules.
Executive Summary
This compound is a substituted pyridine with applications in medicinal chemistry and materials science. Its characterization relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a summary of expected and comparative data for these techniques.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and compare it with data for related compounds. This comparative approach helps in understanding the influence of different substituents on the spectroscopic properties.
Table 1: ¹H NMR Data Comparison (Predicted)
| Compound | H-3 (ppm) | H-6 (ppm) | -CH₃ (ppm) |
| This compound | ~7.5-7.8 | ~8.2-8.5 | ~2.4-2.6 |
| 2-Bromo-4-fluoro-5-methylpyridine[1] | ~7.2 (d) | ~8.1 (d) | ~2.3 (s) |
Note: Chemical shifts are approximate and presented as ranges for the target compound based on substituent effects observed in related structures. Multiplicity (s: singlet, d: doublet) and coupling constants are predicted based on typical values.
Table 2: ¹³C NMR Data Comparison (Predicted)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| This compound | ~155-160 (d) | ~120-125 (d) | ~145-150 | ~135-140 | ~148-152 | ~15-20 |
| 2-Bromo-4-fluoro-5-methylpyridine[1] | ~150 (d) | ~115 (d) | ~158 (d) | ~125 (d) | ~148 | ~15 |
Note: The presence of fluorine is expected to cause splitting of adjacent carbon signals (d: doublet), with the magnitude of the coupling constant (J) decreasing with the number of bonds.
Table 3: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted)[2] | 156.03 [M]⁺ | [M-NO₂]⁺, [M-CH₃]⁺, fragments of the pyridine ring |
| 2-Bromo-4-fluoro-5-methylpyridine (Predicted)[1] | 189/191 [M]⁺ | [M-Br]⁺, [M-Br-CH₃]⁺ |
Note: The mass spectrum of the bromo-analogue shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | This compound (Expected, cm⁻¹) | 2-Fluoro-4-iodo-5-methylpyridine (Experimental, cm⁻¹)[3] |
| C-H stretch (aromatic) | 3000-3100 | Not specified |
| C-H stretch (methyl) | 2850-2950 | Not specified |
| C=C and C=N stretch (pyridine) | 1450-1600 | Not specified |
| N-O stretch (nitro) | 1500-1550 (asymmetric), 1300-1350 (symmetric) | N/A |
| C-F stretch | 1200-1250 | Not specified |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory procedures and can be adapted for the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak.
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Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Comparative Guide to the Reactivity of 2-Fluoro vs. 2-Chloro Nitropyridines in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-fluoro- and 2-chloro-nitropyridines in nucleophilic aromatic substitution (SNAr) reactions. A thorough understanding of the relative reactivity of these substrates is essential for the strategic design and optimization of synthetic routes in the development of pharmaceuticals and other advanced materials. This document summarizes key experimental data, details comprehensive experimental protocols, and provides visualizations to elucidate the underlying chemical principles.
Introduction to SNAr Reactivity in Nitropyridines
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, enabling the synthesis of a diverse array of substituted aromatic compounds. In the context of 2-halonitropyridines, the electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group, renders the aromatic system susceptible to nucleophilic attack. This electronic activation facilitates the displacement of the halide leaving group.
The reactivity of 2-halonitropyridines in SNAr reactions is governed by several key factors:
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Nature of the Leaving Group: In contrast to SN1 and SN2 reactions, the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex).[1] Consequently, the reactivity order of the halogens is often reversed, with fluorine being a better leaving group than chlorine (F > Cl ≈ Br > I).[2] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. This allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1]
-
Nucleophile and Solvent: The nature of the nucleophile and the polarity of the solvent also play significant roles in the reaction kinetics.
Quantitative Comparison of Reactivity
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Fluoro-5-nitropyridine | 4-(Pyrrolidin-1-yl)piperidine | Water | 46 | 5 | 98 | Not Reported |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | 40 | - | Not Reported | 7.30 x 10⁻⁵[3] |
| 2-Fluoro-5-nitropyridine | 4-Methoxyphenol | Water | 70 | 6 | 98 | Not Reported |
| 2-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | - | Not Reported | 1.17 x 10⁻³[3] |
Note: The data presented is compiled from different sources and under varying reaction conditions. Therefore, it should be used for qualitative comparison of reactivity trends rather than direct quantitative correlation. The higher yields and often milder conditions for the reactions of 2-fluoro-5-nitropyridine are indicative of its greater reactivity compared to its chloro-analogue.[4]
Experimental Protocols
To obtain a direct and accurate comparison of the reactivity of 2-fluoro- and 2-chloro-nitropyridines, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the SNAr reaction of a 2-halonitropyridine with piperidine.
Materials:
-
2-Fluoro-nitropyridine or 2-Chloro-nitropyridine
-
Piperidine
-
Anhydrous ethanol (or other suitable solvent)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-halonitropyridine in anhydrous ethanol at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in anhydrous ethanol at various known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting 2-halonitropyridine solution.
-
Record the UV-Vis spectrum of the expected product after allowing a reaction to go to completion.
-
Identify a wavelength (λmax) where the product has significant absorbance and the starting material has minimal absorbance.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 40°C) in a constant temperature water bath.
-
To a quartz cuvette in the thermostatted cell holder of the spectrophotometer, add a known volume of the highest concentration piperidine solution. The concentration of piperidine should be in large excess (at least 10-fold) compared to the 2-halonitropyridine to ensure pseudo-first-order kinetics.
-
Inject a small, precise volume of the 2-halonitropyridine stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.
-
-
Comparison:
-
Perform this entire procedure for both the 2-fluoro-nitropyridine and the 2-chloro-nitropyridine to obtain their respective second-order rate constants for a direct comparison of reactivity.
-
Visualizations
Logical Relationship of Factors Influencing SNAr Reactivity
The following diagram illustrates the key factors that influence the rate of SNAr reactions on 2-halonitropyridines.
Caption: Factors influencing the reactivity of 2-halonitropyridines in SNAr reactions.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the workflow for the comparative kinetic study described in the experimental protocol.
References
A Comparative Guide to the Reaction Kinetics of Nucleophilic Aromatic Substitution on 2-Fluoro-4-methyl-5-nitropyridine and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of nucleophilic aromatic substitution (SNAr) on 2-Fluoro-4-methyl-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct kinetic data for this specific substrate, this guide offers a comparative analysis with closely related substituted nitropyridines. The provided data and experimental protocols will enable researchers to understand the factors influencing the reactivity of this class of compounds and to design and optimize synthetic routes.
Principles of Reactivity in Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution on the pyridine ring is a fundamental reaction in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly when positioned ortho or para to the leaving group.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored in the second, faster step by the elimination of the leaving group.
For halopyridines, the reactivity of the leaving group typically follows the order F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitutions (Sₙ1 and Sₙ2) and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of 2-chloropyridine.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Parameters |
| 2-Fluoro-N-methylpyridinium iodide | Piperidine | Methanol | 25 | k₃ = 1.3 x 10⁻³ M⁻²s⁻¹ | ΔH‡ = 14.5 kcal/mol, ΔS‡ = -21.8 cal/mol·K |
| 2-Methoxy-3-nitropyridine | Piperidine | Water | 20 | k₂ = 0.15 M⁻¹s⁻¹ | Not Reported |
| 2-Methoxy-5-nitropyridine | Piperidine | Water | 20 | k₂ = 0.45 M⁻¹s⁻¹ | Not Reported |
| 2-Chloro-3-nitropyridine | Sodium p-toluenethiolate | Methanol | 30 | k₂ = 0.18 M⁻¹s⁻¹ | Not Reported |
| 2-Chloro-5-nitropyridine | Sodium p-toluenethiolate | Methanol | 30 | k₂ = 1.58 M⁻¹s⁻¹ | Not Reported |
Data Interpretation:
-
The data for 2-Fluoro-N-methylpyridinium iodide provides a baseline for the reactivity of a 2-fluoropyridine derivative. The negative entropy of activation is consistent with a bimolecular reaction involving an ordered transition state.
-
The comparison between 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine highlights the significant activating effect of the nitro group when it is para (5-position) to the leaving group compared to when it is meta (3-position). The rate constant is three times higher for the 5-nitro isomer.
-
A similar trend is observed for the chloro-analogues, where 2-chloro-5-nitropyridine is significantly more reactive than 2-chloro-3-nitropyridine towards a sulfur nucleophile.
Based on these trends, it can be inferred that this compound would be a highly reactive substrate for SNAr. The fluorine at the 2-position is an excellent leaving group, and the nitro group at the 5-position provides strong activation through resonance stabilization of the Meisenheimer intermediate. The methyl group at the 4-position is expected to have a minor electronic effect but may exert some steric influence on the reaction rate.
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed methodology for a representative experiment to determine the second-order rate constant of the reaction between a fluoronitropyridine and a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of this compound with piperidine in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M). Ensure the piperidine concentration is in large excess (at least 10-fold) compared to the substrate to maintain pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Determine the wavelength of maximum absorbance (λ_max) of the reaction product by allowing a reaction mixture to go to completion and scanning the UV-Vis spectrum.
-
Set the spectrophotometer to monitor the absorbance change at this λ_max over time.
-
Inject a small, precise volume of the this compound stock solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A_∞ is the final absorbance, and A₀ is the initial absorbance.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine, based on the equation: k_obs = k₂[Piperidine]
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of SNAr on this compound.
Caption: Workflow for the kinetic analysis of SNAr reactions.
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2-Fluoro-4-methyl-5-nitropyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Fluoro-4-methyl-5-nitropyridine is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high sensitivity and accuracy for the quantification of non-volatile impurities.[1] This guide provides a detailed comparison of a proposed reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—supported by experimental protocols and data.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on the properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the need for quantitation, identification, or high throughput.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and differential partitioning between a stationary phase and a liquid mobile phase.[2] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[3] | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[4] |
| Primary Use | Purity determination and quantification of non-volatile and thermally labile compounds.[1] | Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[1][5] | Absolute and relative quantification of compounds in a mixture, structural confirmation, and purity assessment without a specific reference standard for the analyte.[6] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantitation | Excellent with appropriate reference standards | Good, requires reference standards for accurate quantification | Excellent, can be a primary ratio method not requiring an identical standard.[7] |
| Impurity ID | Possible with a mass spectrometer detector (LC-MS) | Excellent, provides structural information from mass spectra | Excellent, provides detailed structural information |
| Sample Throughput | High | High | Low to Medium |
| Limitations | Not suitable for highly volatile compounds. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Below are detailed methodologies for the proposed HPLC method and its alternatives for the purity assessment of this compound.
Proposed HPLC Method
This method is based on typical reversed-phase conditions for small aromatic molecules.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (based on the chromophores of the molecule).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Run the sample through the HPLC system.
-
Purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities that may be present from the synthesis process.[10]
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detection: Electron Ionization (EI) mode.
-
Procedure:
-
Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.
-
Inject the sample into the GC-MS system.
-
Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library.
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram.
-
Quantitative NMR (qNMR)
qNMR can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[11]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[6]
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. emerypharma.com [emerypharma.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. omicsonline.org [omicsonline.org]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Pyridine Halides
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex molecules, particularly those containing biaryl or hetero-biaryl scaffolds. The functionalization of pyridine rings, a common motif in pharmaceuticals, often relies on this powerful carbon-carbon bond-forming reaction.[1][2] However, the coupling of pyridine halides can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1][3] The selection of an appropriate palladium catalyst system is therefore critical to achieving high efficiency, yield, and substrate scope.[2]
This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of pyridine halides, with a focus on traditional phosphine-based catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems. The performance of these catalysts is compared using experimental data, and detailed experimental protocols are provided to aid in practical application.
Catalyst Performance Overview
The choice of palladium catalyst, ligand, base, and solvent system significantly influences the outcome of the Suzuki coupling of pyridine halides. The following tables summarize the performance of representative palladium catalysts for the coupling of various pyridine halides with arylboronic acids, based on literature data.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [1] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [1] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-3 | [1] |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of various Pyridine Halides
| Pyridine Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 h | 85 | [4] |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 h | 92 | [2] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 h | 99 | [3] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | IPr | K₃PO₄ | 1,4-Dioxane | 100 | 12 h | 94 (C4-selective) | [5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of pyridine halides using different classes of palladium catalysts.
Protocol 1: General Procedure for Suzuki Coupling using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Materials:
-
Pyridine halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add the pyridine halide, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: General Procedure for Suzuki Coupling using a Buchwald-type Precatalyst (e.g., XPhos Pd G3)
-
Materials:
-
Pyridine halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the pyridine halide, arylboronic acid, potassium phosphate, and XPhos Pd G3 to an oven-dried Schlenk tube.
-
Add the anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2-8 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Protocol 3: General Procedure for Suzuki Coupling using an NHC-Palladium Precatalyst (e.g., PEPPSI™-IPr)
-
Materials:
-
Pyridine halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI™-IPr (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Add the pyridine halide, arylboronic acid, and potassium carbonate to a reaction vessel.
-
The PEPPSI™-IPr precatalyst can be weighed in the air.[6] Add it to the vessel.
-
Place the vessel under an inert atmosphere.
-
Add the t-butanol.
-
Heat the mixture to 80 °C and stir for 2-6 hours, or until the reaction is complete as determined by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Add water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Visualizations
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki coupling reaction and a general workflow for catalyst comparison.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: Workflow for the comparative analysis of palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for the Confirmation of 2-amino-4-methyl-5-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-amino-4-methyl-5-nitropyridine against structurally similar alternatives. The objective is to equip researchers with the necessary data and protocols to unequivocally confirm the structure of this compound through modern analytical techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-amino-4-methyl-5-nitropyridine and two common isomers, 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. This direct comparison highlights the distinct spectral features arising from the different substitution patterns on the pyridine ring.
¹H NMR Data Comparison (in DMSO-d₆)
| Compound | δ (ppm) | Multiplicity | Assignment |
| 2-amino-4-methyl-5-nitropyridine | 8.57 | s | H-6 |
| 7.80 | br s | NH₂ | |
| 6.48 | s | H-3 | |
| 2.40 | s | CH₃ | |
| 2-amino-5-nitropyridine | 8.90 | d | H-6 |
| 8.15 | dd | H-4 | |
| 7.85 | br s | NH₂ | |
| 6.65 | d | H-3 | |
| 2-amino-3-nitropyridine | 8.35 | dd | H-6 |
| 8.20 | dd | H-4 | |
| 7.20 | br s | NH₂ | |
| 6.80 | dd | H-5 |
¹³C NMR Data Comparison (in DMSO-d₆)
| Compound | δ (ppm) | Assignment |
| 2-amino-4-methyl-5-nitropyridine | 161.5 | C-2 |
| 149.0 | C-6 | |
| 145.5 | C-4 | |
| 131.0 | C-5 | |
| 107.0 | C-3 | |
| 17.5 | CH₃ | |
| 2-amino-5-nitropyridine | 163.0 | C-2 |
| 150.0 | C-6 | |
| 138.0 | C-5 | |
| 131.0 | C-4 | |
| 108.0 | C-3 | |
| 2-amino-3-nitropyridine | 159.0 | C-2 |
| 154.0 | C-6 | |
| 135.0 | C-4 | |
| 133.0 | C-3 | |
| 118.0 | C-5 |
FT-IR Data Comparison (KBr Pellet, cm⁻¹)
| Compound | ν (N-H) str | ν (C-H) str (aromatic) | ν (NO₂) asym str | ν (NO₂) sym str | ν (C=C), ν (C=N) str |
| 2-amino-4-methyl-5-nitropyridine | 3450, 3330 | 3100-3000 | ~1520 | ~1350 | 1620, 1580, 1480 |
| 2-amino-5-nitropyridine[1] | 3400, 3290 | 3100-3000 | ~1510 | ~1340 | 1610, 1570, 1470 |
| 2-amino-3-nitropyridine | 3420, 3310 | 3100-3000 | ~1530 | ~1355 | 1615, 1575, 1485 |
Mass Spectrometry Data Comparison (EI)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-amino-4-methyl-5-nitropyridine [2] | C₆H₇N₃O₂ | 153.14 | 153 | 136, 108, 80, 53 |
| 2-amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 139 | 109, 93, 66 |
| 2-amino-3-nitropyridine | C₅H₅N₃O₂ | 139.11 | 139 | 123, 109, 93, 66 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of the presented data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Acquisition Parameters: A standard proton experiment was performed with a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. 16 scans were co-added.
-
Processing: The resulting Free Induction Decay (FID) was Fourier transformed with an exponential window function (line broadening of 0.3 Hz). The spectrum was referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Acquisition Parameters: A standard proton-decoupled carbon experiment was performed with a 30-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. 1024 scans were co-added.
-
Processing: The FID was Fourier transformed with an exponential window function (line broadening of 1.0 Hz). The spectrum was referenced to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added and averaged. A background spectrum of a pure KKBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for polar analytes.
-
Instrumentation:
-
Instrument: Agilent GC-MS system with an electron ionization (EI) source.
-
GC Conditions: A temperature program was used, starting at 100°C and ramping to 250°C at a rate of 10°C/min.
-
MS Conditions: The EI source was operated at 70 eV. The mass analyzer scanned a mass range of m/z 40-300.
-
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for confirming the chemical structure of 2-amino-4-methyl-5-nitropyridine using the discussed spectroscopic techniques.
References
A Comparative Guide to the Structural Validation of Synthesized 2-Fluoro-4-methyl-5-nitropyridine and Its Isomer
This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized 2-Fluoro-4-methyl-5-nitropyridine. For researchers, scientists, and professionals in drug development, rigorous structural confirmation is a critical step to ensure the identity, purity, and predicted properties of a novel compound. This document outlines the standard experimental protocols and presents comparative data for the target compound and a key structural isomer, 2-Fluoro-5-methyl-4-nitropyridine, highlighting the power of modern analytical methods in distinguishing between closely related molecules.
Pyridine derivatives are significant heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The introduction of substituents like fluorine and nitro groups can significantly alter a molecule's physicochemical properties and biological activity.[2] Therefore, unambiguous confirmation of their placement on the pyridine ring is essential.
Key Analytical Techniques for Structural Elucidation
The structural validation of synthesized this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are essential. H-F and C-F coupling constants provide invaluable information about the proximity of fluorine to other atoms, confirming its position.[3][4]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy, confirming its elemental composition.[5] Fragmentation patterns can also offer clues about the compound's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[6] For the target compound, characteristic peaks for C-F, C-NO₂, and aromatic C-H bonds are expected.
-
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[7]
Comparative Spectroscopic Data
The following tables summarize the expected analytical data for this compound and its structural isomer, 2-Fluoro-5-methyl-4-nitropyridine. The distinct chemical shifts and coupling patterns, particularly in NMR, illustrate how these techniques can differentiate between the two compounds.
Table 1: Predicted Analytical Data for this compound
| Technique | Parameter | Expected Value/Observation | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.6 (s) | H-6 |
| Chemical Shift (δ, ppm) | ~7.4 (d, J ≈ 4 Hz) | H-3 | |
| Chemical Shift (δ, ppm) | ~2.7 (s) | -CH₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~158 (d, J ≈ 240 Hz) | C-2 |
| Chemical Shift (δ, ppm) | ~150 | C-6 | |
| Chemical Shift (δ, ppm) | ~145 (d, J ≈ 15 Hz) | C-4 | |
| Chemical Shift (δ, ppm) | ~135 | C-5 | |
| Chemical Shift (δ, ppm) | ~120 (d, J ≈ 5 Hz) | C-3 | |
| Chemical Shift (δ, ppm) | ~18 | -CH₃ | |
| Mass Spec. | Molecular Ion Peak (m/z) | 156.04 | [M]⁺ |
| IR | Wavenumber (cm⁻¹) | ~1530, ~1350 | N-O stretch (NO₂) |
| Wavenumber (cm⁻¹) | ~1250 | C-F stretch |
Note: Predicted NMR data is based on general spectroscopic principles. d = doublet, s = singlet, J = coupling constant.
Table 2: Predicted Analytical Data for Isomer: 2-Fluoro-5-methyl-4-nitropyridine
| Technique | Parameter | Expected Value/Observation | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.3 (s) | H-6 |
| Chemical Shift (δ, ppm) | ~8.1 (s) | H-3 | |
| Chemical Shift (δ, ppm) | ~2.6 (s) | -CH₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 (d, J ≈ 245 Hz) | C-2 |
| Chemical Shift (δ, ppm) | ~152 | C-4 | |
| Chemical Shift (δ, ppm) | ~148 (d, J ≈ 10 Hz) | C-6 | |
| Chemical Shift (δ, ppm) | ~130 (d, J ≈ 20 Hz) | C-5 | |
| Chemical Shift (δ, ppm) | ~115 (d, J ≈ 5 Hz) | C-3 | |
| Chemical Shift (δ, ppm) | ~17 | -CH₃ | |
| Mass Spec. | Molecular Ion Peak (m/z) | 156.04 | [M]⁺ |
| IR | Wavenumber (cm⁻¹) | ~1525, ~1345 | N-O stretch (NO₂) |
| Wavenumber (cm⁻¹) | ~1260 | C-F stretch |
Experimental Workflow and Protocols
The successful validation of a synthesized compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of analytical tests to confirm the structure.
Caption: Workflow for synthesis and structural validation.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]
-
Objective: To determine the carbon-hydrogen framework and confirm the position of the fluorine atom.
-
Instrumentation: 400 or 500 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrometer is tuned and shimmed to optimize magnetic field homogeneity.
-
Standard pulse sequences are used to acquire ¹H, ¹³C (with proton decoupling), and ¹⁹F NMR spectra.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental formula of the synthesized compound.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF or GC-MS).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the ion source. For GC-MS, the sample is first passed through a gas chromatography column to ensure purity.[9] The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy [6]
-
Objective: To identify the key functional groups (e.g., -NO₂, C-F, aromatic ring).
-
Instrumentation: FT-IR Spectrometer.
-
Procedure:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Data Acquisition: A background spectrum is recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Biological Activity of Substituted Nitropyridine Isomers
For researchers and drug development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The introduction of a nitro group (—NO₂) fundamentally alters the electronic properties of this heterocycle, creating a versatile precursor for a vast array of bioactive molecules.[3] However, the biological activity of these compounds is exquisitely sensitive to the positional isomerism of the nitro group and the nature of other substituents on the pyridine ring. This guide provides an in-depth comparison of the biological activities of different substituted nitropyridine isomers, grounded in experimental data to elucidate critical structure-activity relationships (SAR).
Anticancer Activity: The Critical Role of the 3-Nitro Moiety
The position of the nitro group on the pyridine ring is a critical determinant of anticancer efficacy. Extensive research has identified 3-nitropyridine analogues as a potent class of microtubule-targeting agents, demonstrating broad-spectrum anti-proliferative activity.[4]
Mechanism of Action: Microtubule Destabilization
Substituted 3-nitropyridines exert their anticancer effects by interfering with microtubule dynamics, a crucial process for cell division.[4] This mechanism is similar to established clinical agents like vinca alkaloids.
-
Tubulin Binding: These compounds bind to the colchicine-site of β-tubulin. This interaction prevents the polymerization of αβ-tubulin heterodimers into microtubules.[4]
-
Cell Cycle Arrest: The disruption of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[4][5]
-
Apoptosis Induction: Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[4][6]
This pathway highlights why the specific geometry of 3-nitropyridine derivatives is so effective, allowing for precise interaction with the colchicine binding pocket.
Caption: Mechanism of 3-nitropyridine anticancer activity.
Comparative Cytotoxicity Data
The potency of nitropyridine derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀), where a lower value indicates higher potency. Data from various studies, including the NCI-60 Human Tumor Cell Lines Screen, demonstrate the nanomolar efficacy of 3-nitropyridine analogues across a wide range of cancer types.[4]
| Compound Class | Isomer Position | Representative Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Substituted Nitropyridine | 3-Nitro | 4AZA2996 | NCI-60 Panel (Mean) | 0.0219 (GI₅₀) | [4] |
| Substituted Nitropyridine | 3-Nitro | 4AZA2891 | NCI-60 Panel (Mean) | 0.0355 (GI₅₀) | [4] |
| Pyridone | N/A (Comparison) | Compound 1 | HepG2 (Liver) | 4.5 | [5] |
| Pyridine | N/A (Comparison) | Compound 2 | HepG2 (Liver) | >10 | [5] |
| Nitropyridyliminothiazolidin-4-one | 5-Nitro | Compound 35a (R=OMe) | MCF-7 (Breast) | 6.41 | [3] |
| Nitropyridyliminothiazolidin-4-one | 5-Nitro | Compound 35d (Piperidine) | HepG2 (Liver) | 7.63 | [3] |
Note: Direct comparison is challenging due to variations in compound scaffolds and cell lines across studies. However, the data consistently highlights the potent activity of compounds featuring the 3-nitro or 5-nitro (which is a 3-nitro relative to the second substituent) pyridine core.
Antimicrobial Activity: Influence of Isomerism and Substituents
Nitropyridine isomers also exhibit significant antimicrobial properties. The position of the nitro group, along with other substitutions, dictates the spectrum and potency of antibacterial and antifungal activity.
Structure-Activity Relationship (SAR) in Antimicrobials
A study on pyrido[2,3-d]pyrimidines directly compared the antibacterial activity of isomers where a nitrophenyl group was attached at the 5-position. The results showed a clear positional effect:
-
Ortho-Nitro Isomer (2-Nitro): Compound 4h (R = 2-Nitro) showed the highest antibacterial activity, comparable to the standard drug Streptomycin.
-
Para-Nitro Isomer (4-Nitro): Compound 4f (R = 4-Nitro) was significantly less active.
The enhanced activity of the ortho-isomer is attributed to the potential for hydrolysis of a nearby nitrile group to an amide, which can then form a crucial intramolecular hydrogen bond with the ortho-nitro group. This conformation is believed to create a potent pharmacophore.
Other studies have shown that derivatives of 3-hydroxy-2-nitropyridine possess broad-spectrum antimicrobial activity. For instance, an n-butyl substituted pyridoxazinone derivative showed potent activity against E. faecalis (MIC 7.8 µg/mL) and various Candida species (MIC 62.5 µg/mL).[3]
Comparative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Isomer Position | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine | 2-Nitro (on phenyl) | Staphylococcus, Bacillus cereus | High Activity | |
| Pyrido[2,3-d]pyrimidine | 4-Nitro (on phenyl) | Staphylococcus, Bacillus cereus | Lower Activity | |
| Pyridoxazinone | 2-Nitro, 3-Hydroxy | E. faecalis | 7.8 | [3] |
| Pyridoxazinone | 2-Nitro, 3-Hydroxy | S. aureus | 31.2 | [3] |
| Pyridoxazinone | 2-Nitro, 3-Hydroxy | C. albicans, C. glabrata | 62.5 | [3] |
Enzyme Inhibition
The electron-withdrawing nature of the nitro group makes nitropyridine derivatives effective inhibitors of various enzymes. The specific isomer and substituent pattern determine the target selectivity and inhibitory potency.
-
Urease and Chymotrypsin: A 5-nitropyridin-2-yl derivative of Meldrum's acid was identified as a dual inhibitor, with an IC₅₀ value of 29.21 ± 0.98 μM against urease and 8.67 ± 0.1 μM against chymotrypsin.[3]
-
HIV-1 Enzymes: A 3-nitropyridine fused with a furoxan ring (4-aza-6-nitrobenzofuroxan) was found to be a dual inhibitor of two HIV-1 enzymes: integrase (IC₅₀ = 60-190 µM) and RNase H (IC₅₀ = 90 ± 20 µM).[3]
A comprehensive review of pyridine carboxylic acid isomers (picolinic, nicotinic, and isonicotinic acid) highlights their vast potential in designing potent enzyme inhibitors, suggesting that the corresponding nitro-analogs are fertile ground for discovering new therapeutic agents.[7]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][6]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium into a 96-well flat-bottomed microplate.[4]
-
Adherence: Incubate the plate for 24 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂) to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the test nitropyridine compounds. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Exposure: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well.[8]
-
Crystal Dissolution: Allow the plate to stand overnight in the incubator, or place it on an orbital shaker for 15 minutes, to ensure all formazan crystals are dissolved.[4][5]
-
Absorbance Reading: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength should be between 550 and 600 nm.[4]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. The IC₅₀ value is determined from this curve using non-linear regression analysis.
Protocol 2: MIC Determination by Broth Microdilution
This method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[9][10][11]
Step-by-Step Methodology:
-
Plate Preparation: Dispense 100 µL of sterile broth medium (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.[10]
-
Compound Dilution: Prepare a 2x concentrated stock solution of the test nitropyridine compound. Add 100 µL of this solution to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Columns 11 (growth control) and 12 (sterility control) will not contain any compound.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[9]
-
Inoculation: Inoculate each well (except the sterility control in column 12) with the prepared microbial suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[11]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader.[9]
Conclusion and Future Directions
The position of the nitro group is a powerful modulator of the biological activity of substituted pyridines. The available evidence strongly suggests that 3-nitropyridine derivatives are particularly promising scaffolds for anticancer drug discovery , primarily through their potent inhibition of tubulin polymerization. In the antimicrobial realm, the interplay between the nitro group's position and adjacent substituents can create highly specific and potent pharmacophores, as demonstrated by the superior activity of certain ortho-nitro isomers.
While this guide synthesizes key findings, a significant gap remains in the literature: a systematic, head-to-head comparison of 2-, 3-, and 4-nitropyridine isomers within a consistent molecular framework. Such studies would be invaluable for refining SAR models and accelerating the rational design of next-generation nitropyridine-based therapeutics. Future research should focus on synthesizing and testing these isomeric series against a broad panel of cancer cell lines, microbial strains, and clinically relevant enzymes to fully unlock the therapeutic potential of this versatile chemical class.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Regioselectivity of Nucleophilic Attack on Nitropyridines: A Comparative Analysis of C2 and C4 Electrophilicity
For researchers, scientists, and professionals in drug development, understanding the subtle factors that govern reaction regioselectivity is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparison of the electrophilicity of the C2 and C4 positions in nitropyridines, crucial targets for nucleophilic aromatic substitution (SNAr) in the synthesis of a vast array of pharmaceuticals and functional materials.
The pyridine ring, an essential scaffold in medicinal chemistry, is rendered electron-deficient by the electronegative nitrogen atom. This inherent electrophilicity is significantly amplified by the presence of a potent electron-withdrawing nitro group, which facilitates nucleophilic attack. The strategic placement of this nitro group profoundly influences the reactivity of the pyridine ring, particularly at the C2 and C4 positions, which are analogous to the ortho and para positions in a benzene ring.
The preference for nucleophilic attack at the C2 and C4 positions is a well-established principle in heterocyclic chemistry. This selectivity stems from the ability of the pyridine nitrogen to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] When a nucleophile attacks at either the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, a significantly stabilizing contribution.[1] Conversely, attack at the C3 position does not allow for this direct delocalization of the negative charge onto the nitrogen, resulting in a less stable intermediate and a consequently slower reaction rate.
Quantitative Comparison of Reactivity
Direct experimental data quantifying the relative electrophilicity of the C2 and C4 positions within the same nitropyridine molecule is often inferred by comparing the reactivity of isomeric compounds. The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C. This data provides a clear quantitative benchmark for their relative reactivities under identical conditions.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from BenchChem, 2025.[2]
The data clearly indicates that the arrangement of the leaving group and the nitro group is critical. 4-Chloro-3-nitropyridine, where the leaving group is para to the activating nitro group, exhibits the highest reactivity. 2-Chloro-3-nitropyridine, with an ortho relationship, is also highly reactive, albeit less so than the 4-chloro isomer. When the activating group is not in a direct ortho or para-like relationship to the leaving group, as seen in 5-chloro-2-nitropyridine and 2-chloro-5-nitropyridine, the reactivity is significantly diminished. The extremely low reactivity of 3-chloro-2-nitropyridine and 3-chloro-4-nitropyridine underscores the importance of the resonance stabilization provided by the C2 and C4 positions.
Experimental Protocols
The determination of the relative electrophilicity of different positions on the nitropyridine ring can be achieved through both experimental kinetic studies and computational modeling.
Kinetic Analysis via UV-Vis Spectrophotometry
A common method to determine the rate constants of these reactions involves monitoring the change in UV-Vis absorbance over time.
Objective: To determine the second-order rate constant for the reaction of a chloronitropyridine with a nucleophile.
Materials:
-
Chloronitropyridine isomer of interest
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Substrate Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of the chloronitropyridine and dissolve it in the anhydrous solvent in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 0.1 M): Prepare a stock solution of the nucleophile in the same solvent. The concentration of the nucleophile should be at least 10-fold greater than the substrate to ensure pseudo-first-order kinetic conditions.[2]
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cuvette holder and the stock solutions to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).
-
In a cuvette, mix the substrate solution with the solvent.
-
Initiate the reaction by adding a small, precise volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at a wavelength where the product absorbs significantly more than the reactants.
-
Collect absorbance readings at regular time intervals until the reaction reaches completion (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) is determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) against time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting linear plot is equal to -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
-
Computational Analysis
Computational chemistry provides a powerful tool to predict and rationalize the regioselectivity of nucleophilic attack.
Objective: To computationally determine the most favorable site for nucleophilic attack on a nitropyridine.
Methodology:
-
Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations are commonly employed to model the reaction pathways.
-
Analysis of Molecular Orbitals: The Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites. A larger LUMO lobe on a particular carbon atom suggests it is more susceptible to nucleophilic attack.
-
Transition State Energy Calculations: By modeling the transition states for nucleophilic attack at both the C2 and C4 positions, the activation energies for each pathway can be calculated. The pathway with the lower activation energy is predicted to be the kinetically favored one. For instance, in a study on dichloropyrimidines, the transition state for attack at C2 was found to be lower in energy than at C4 when an electron-donating group was present at C6, explaining the observed C2 selectivity.[3]
Factors Influencing C2 vs. C4 Electrophilicity
The following diagram illustrates the key factors that determine the relative electrophilicity of the C2 and C4 positions in nitropyridines.
Caption: Factors governing the regioselectivity of nucleophilic attack on nitropyridines.
References
A Computational and Experimental Guide to the Reaction Mechanism of 2-Fluoro-4-methyl-5-nitropyridine
This guide provides a comparative analysis of the reaction mechanism of 2-Fluoro-4-methyl-5-nitropyridine, a crucial intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines a computational approach to elucidate its reactivity and compares it with alternative substrates and experimental protocols.
Introduction to the Reaction Mechanism
The primary reaction pathway for this compound with a nucleophile (Nu⁻) is the Nucleophilic Aromatic Substitution (SNAr). This mechanism is characteristic of aromatic rings activated by potent electron-withdrawing groups, such as the nitro group (-NO₂), and possessing a good leaving group, in this case, fluoride (-F).
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of the nucleophile on the carbon atom bonded to the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group and the ring nitrogen are crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: The SNAr mechanism for this compound.
Computational Analysis Workflow
A computational study using Density Functional Theory (DFT) is a powerful tool to investigate the SNAr reaction mechanism in detail. Such an analysis can provide quantitative data on the reaction's energetics and the structures of intermediates and transition states.
The general workflow for a computational analysis is as follows:
Caption: A typical workflow for the computational analysis of a reaction mechanism.
Detailed Computational Protocol
A robust computational study of the SNAr reaction on this compound with a representative nucleophile (e.g., ammonia, NH₃) would involve the following steps:
-
Software Selection : Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method Selection : Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic reactions.
-
Basis Set : Use a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ to accurately describe the electronic structure.
-
Solvation Model : Incorporate a solvent model, like the Polarizable Continuum Model (PCM), to account for the effects of the solvent (e.g., DMSO, DMF) in which the reaction is typically performed.
-
Geometry Optimization : Perform full geometry optimizations of the reactants, the Meisenheimer intermediate, and the products to find their lowest energy structures.
-
Transition State Search : Locate the transition state structures (TS1 and TS2) connecting the reactants to the intermediate and the intermediate to the products. This is a critical step to determine the energy barriers of the reaction.
-
Frequency Analysis : Conduct vibrational frequency calculations to confirm that the optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculation : Perform an IRC calculation starting from the transition state to verify that it correctly connects the corresponding reactant and product states on the potential energy surface.
-
Energy Profile : Construct a reaction energy profile by plotting the Gibbs free energy of all stationary points (reactants, intermediates, transition states, and products) to visualize the reaction pathway and determine the activation energies (ΔG‡) and the overall reaction energy (ΔG_rxn).
Expected Quantitative Data
The computational analysis is expected to yield the following quantitative data, which can be summarized in a table for comparative purposes.
| Parameter | Description | Expected Outcome for SNAr with NH₃ |
| ΔG‡ (TS1) | Gibbs free energy of activation for the formation of the Meisenheimer intermediate. This is the barrier for the rate-determining step. | A moderate energy barrier, indicating a feasible reaction under standard conditions. |
| ΔG‡ (TS2) | Gibbs free energy of activation for the departure of the fluoride ion from the intermediate. | A low energy barrier, significantly smaller than ΔG‡ (TS1), confirming the second step is fast. |
| ΔG_rxn | The overall Gibbs free energy change of the reaction. | A negative value, indicating that the reaction is thermodynamically favorable. |
| C-N Bond Length (TS1) | The length of the forming bond between the nucleophile's nitrogen and the pyridine ring's carbon in the first transition state. | An elongated bond compared to the final product, typically in the range of 1.8-2.2 Å. |
| C-F Bond Length (TS2) | The length of the breaking carbon-fluorine bond in the second transition state. | A significantly elongated bond compared to the reactant, indicating its cleavage. |
Comparison with Alternative Substrates and Nucleophiles
The reactivity of this compound can be benchmarked against alternative substrates and a variety of nucleophiles.
Comparison of Halogen Leaving Groups
In SNAr reactions, the nature of the leaving group is critical. While typically in SN1 and SN2 reactions, iodide is the best leaving group, in SNAr the trend is often reversed. The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step.
| Substrate | Leaving Group | Relative Reactivity (vs. 2-Chloro) | Rationale |
| This compound | F | ~320x faster[1] | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the Meisenheimer intermediate.[1] |
| 2-Chloro-4-methyl-5-nitropyridine | Cl | 1 (Reference) | Chlorine is less electronegative than fluorine, resulting in a lower reaction rate. |
| 2-Bromo-4-methyl-5-nitropyridine | Br | Slower than Chloro | Bromine is a better leaving group in terms of bond strength, but its lower electronegativity makes the initial nucleophilic attack less favorable. |
Comparison of Nucleophiles
The choice of nucleophile significantly impacts the reaction rate and outcome. The following table provides a qualitative comparison and general experimental conditions based on analogous systems.
| Nucleophile Class | Example | Typical Conditions | Expected Reactivity |
| Amines | Piperidine, Morpholine | K₂CO₃, DMF, 60-80 °C | High |
| Alkoxides | Sodium Methoxide (NaOMe) | Methanol, Reflux | High |
| Thiols | Thiophenol | K₂CO₃, DMF, Room Temp. | Very High |
| Azides | Sodium Azide (NaN₃) | DMF, 50-70 °C | Moderate |
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with this compound, based on established procedures for similar substrates.
General Protocol for Amination
-
Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Reagents : Add the amine nucleophile (1.1-1.5 eq.) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction : Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Thiolation
-
Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq.) in anhydrous DMF.
-
Base : Add a base such as potassium carbonate (1.5 eq.) and stir for 15-30 minutes at room temperature.
-
Substrate Addition : Add a solution of this compound (1.0 eq.) in DMF to the mixture.
-
Reaction : Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification : Follow the work-up and purification steps outlined in the amination protocol.
Conclusion
The computational analysis of the reaction mechanism of this compound provides invaluable insights into its reactivity, complementing experimental studies. The SNAr mechanism is strongly favored, with the fluoride leaving group demonstrating superior reactivity compared to other halogens. This guide offers a framework for both theoretical prediction and practical application, enabling researchers to effectively utilize this versatile building block in the synthesis of complex molecules. The provided protocols and comparative data serve as a valuable resource for designing and optimizing synthetic routes in drug discovery and materials science.
References
Advanced Applications & Derivatization
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel fused heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines, utilizing 2-Fluoro-4-methyl-5-nitropyridine as a key starting material. The protocols detailed herein are based on established methodologies for nucleophilic aromatic substitution and subsequent cyclization reactions. Pyridine-fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in various signaling pathways.[1][2][3][4][5][6][7]
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic structures. The presence of a nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is an excellent leaving group in such reactions. This reactivity allows for the introduction of various nucleophiles, which can then be utilized in subsequent intramolecular cyclization reactions to construct fused ring systems.
This document outlines a two-step synthetic strategy to prepare 6-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a scaffold with potential applications in drug discovery. The methodology involves an initial SNAr reaction with hydrazine followed by a reductive cyclization.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a 6-methyl-1H-pyrazolo[3,4-b]pyridine derivative from this compound. The data is compiled from analogous reactions reported in the literature for similar substrates.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |
| 1 | 2-Hydrazinyl-4-methyl-5-nitropyridine | C₆H₇N₄O₂ | 167.15 | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | 6-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | C₇H₈N₄ | 148.17 | 70-85 | ¹H NMR, ¹³C NMR, MS, IR |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinyl-4-methyl-5-nitropyridine (Intermediate)
This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
To the stirred solution, add hydrazine hydrate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-Hydrazinyl-4-methyl-5-nitropyridine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Final Product)
This protocol details the reductive cyclization of the intermediate to form the final pyrazolo[3,4-b]pyridine product.
Materials:
-
2-Hydrazinyl-4-methyl-5-nitropyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (catalytic amount)
-
Ethanol/Water mixture (e.g., 4:1)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a round-bottom flask, add 2-Hydrazinyl-4-methyl-5-nitropyridine, iron powder, and a catalytic amount of ammonium chloride.
-
Add the ethanol/water solvent mixture to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 6-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Mandatory Visualizations
Caption: Synthetic pathway for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Caption: General experimental workflow for synthesis and characterization.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Amino-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the amino group of 5-amino-2-fluoro-4-methylpyridine, a key intermediate in the synthesis of various biologically active compounds. The protocols cover common and versatile transformations: N-acylation, N-sulfonylation, and N-alkylation (via reductive amination), which are fundamental in medicinal chemistry for the exploration of structure-activity relationships (SAR).
Introduction
The derivatization of 5-amino-2-fluoro-4-methylpyridine is a critical step in the development of novel therapeutic agents. The pyridine scaffold is a prevalent motif in many pharmaceuticals, and the presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The primary amino group at the 5-position serves as a versatile handle for the introduction of a wide array of functional groups, enabling the systematic modulation of a compound's biological activity.
This document outlines standardized procedures for the reduction of the precursor, 2-fluoro-4-methyl-5-nitropyridine, and the subsequent derivatization of the resulting amine.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the catalytic hydrogenation of this compound to 5-amino-2-fluoro-4-methylpyridine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply or Hydrazine hydrate
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure (using H₂ gas):
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the vessel and purge with an inert gas.
-
Introduce hydrogen gas (typically via a balloon or from a pressurized cylinder) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-fluoro-4-methylpyridine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
A dissertation on the synthesis of 2-amino-5-fluoropyridine reported a yield of 93.26% for a similar reduction of 2-acetamido-5-nitropyridine using hydrazine hydrate and a Pd/C catalyst in ethanol at 80°C for 3.5 hours[1].
Protocol 2: N-Acylation of 5-Amino-2-fluoro-4-methylpyridine
This protocol details the formation of an amide bond by reacting the primary amine with an acylating agent.
Materials:
-
5-Amino-2-fluoro-4-methylpyridine
-
Acylating agent (e.g., Acetic anhydride, Benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Pyridine, Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure (using Acetic Anhydride):
-
Dissolve 5-amino-2-fluoro-4-methylpyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
For the acylation of 2-aminopyridine with acetic anhydride, a yield of 96.26% has been reported at 45°C over 2.5 hours[1].
Protocol 3: N-Sulfonylation of 5-Amino-2-fluoro-4-methylpyridine
This protocol describes the synthesis of a sulfonamide derivative.
Materials:
-
5-Amino-2-fluoro-4-methylpyridine
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Anhydrous solvent (e.g., Pyridine, DCM)
-
Base (e.g., Pyridine, Triethylamine)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure (using p-Toluenesulfonyl Chloride):
-
Dissolve 5-amino-2-fluoro-4-methylpyridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
In a similar synthesis, the reaction of 2,3-diaminopyridine with tosyl chloride in a dichloromethane-pyridine mixture yielded the ditosylated product in 68% yield after 24 hours at 313 K[2].
Protocol 4: N-Alkylation (Reductive Amination) of 5-Amino-2-fluoro-4-methylpyridine
This protocol describes the synthesis of a secondary amine via reductive amination with an aldehyde or ketone.
Materials:
-
5-Amino-2-fluoro-4-methylpyridine
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, H₂/Pd-C)
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol, Tetrahydrofuran (THF))
-
Acetic acid (if necessary)
Procedure (using Benzaldehyde and Sodium Triacetoxyborohydride):
-
To a solution of 5-amino-2-fluoro-4-methylpyridine (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
The most common and ideal agent for reductive amination is catalytic hydrogenation over a supported metal catalyst[3].
Data Presentation
The following tables summarize typical reaction conditions and yields for the derivatization of aminopyridines based on literature for analogous compounds.
Table 1: N-Acylation of Aminopyridines
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | - | - | 45 | 2.5 | 96.26 | [1] |
| Benzoyl Chloride | Pyridine | Pyridine | Room Temp | 2-4 | - | General Protocol |
Table 2: N-Sulfonylation of Aminopyridines
| Sulfonylating Agent | Base | Solvent | Temperature (K) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Pyridine | DCM/Pyridine | 313 | 24 | 68 | [2] |
| Methanesulfonyl Chloride | Triethylamine | DCM | Room Temp | 2-16 | - | General Protocol |
Table 3: N-Alkylation of Aminopyridines via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Aldehydes/Ketones | H₂/Pd-C | Various | Room Temp | - | - | [3] |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 12-24 | - | General Protocol |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of derivatized 5-amino-2-fluoro-4-methylpyridine.
Caption: Simplified catalytic cycle for the reductive amination of 5-amino-2-fluoro-4-methylpyridine.
References
- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. N-(2-Aminopyridin-3-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-methyl-5-nitropyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methyl-5-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the pyridine ring, offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable precursor in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily converted to an amino group, providing a key handle for further molecular elaboration. This document outlines the application of this compound in the synthesis of kinase inhibitors, with a focus on a representative example targeting Anaplastic Lymphoma Kinase (ALK).
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of certain cancers, including non-small cell lung cancer (NSCLC). The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. This application note provides a detailed protocol for the synthesis of a potent ALK inhibitor, Ceritinib, where a structurally similar intermediate to this compound is employed, highlighting the synthetic utility of this class of compounds.
Data Presentation
The following table summarizes the in vitro activity of the representative ALK inhibitor, Ceritinib, against various kinases, demonstrating its potency and selectivity.
| Kinase Target | IC50 (nM) |
| ALK | 20 |
| IGF-1R | 150 |
| InsR | 250 |
| ROS1 | 80 |
Note: This data is representative of the biological activity of Ceritinib and is provided for illustrative purposes.
Experimental Protocols
The following protocols describe a representative synthesis of the ALK inhibitor Ceritinib, illustrating a potential application of a this compound core structure.
Protocol 1: Synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine
This protocol outlines the initial steps to construct a key intermediate.
Materials:
-
2-Chloro-4-isopropoxy-5-nitrotoluene
-
Piperidine-4-boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water)
Procedure:
-
To a solution of 2-chloro-4-isopropoxy-5-nitrotoluene (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added piperidine-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
-
The reaction mixture is degassed and heated to 100 °C for 12 hours under an inert atmosphere.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine.
Protocol 2: Reduction of the Nitro Group and Coupling to the Pyrimidine Core
This protocol details the subsequent reduction and coupling steps to form the core of the kinase inhibitor.
Materials:
-
4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine
-
Reducing agent (e.g., Iron powder, NH4Cl)
-
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
To a solution of 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
-
The resulting crude aniline is dissolved in a suitable solvent (e.g., isopropanol) and treated with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.1 eq) and a base (e.g., DIPEA).
-
The reaction is heated to 80 °C for 16 hours.
-
After cooling, the product is isolated by precipitation or extraction and purified by chromatography or recrystallization to yield Ceritinib.
Mandatory Visualization
Signaling Pathway Diagram
Application Notes and Protocols: Building a Diverse Chemical Library Based on the 2-Fluoro-4-methyl-5-nitropyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Functionalized nitropyridines, in particular, serve as versatile intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and microtubule-targeting agents. The 2-Fluoro-4-methyl-5-nitropyridine scaffold is an excellent starting point for the creation of a chemical library due to its amenability to nucleophilic aromatic substitution (SNAr).
The fluorine atom at the C-2 position is activated by the strong electron-withdrawing nitro group at the C-5 position, making it an excellent leaving group for SNAr reactions. This allows for the facile introduction of a variety of functional groups by reacting the scaffold with different nucleophiles, such as amines, thiols, and alcohols. Subsequent reduction of the nitro group to an amine provides a further point for diversification, enabling the construction of a large and diverse chemical library from a single, readily accessible starting material. These derivatives can then be screened for a variety of biological activities.
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The primary method for diversifying the this compound scaffold is through nucleophilic aromatic substitution. The general reaction scheme is presented below:
Caption: General scheme for the SNAr reaction on this compound.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-amino-4-methyl-5-nitropyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for synthesizing 2-thioether-4-methyl-5-nitropyridine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles
This protocol provides a general procedure for the synthesis of 2-ether-4-methyl-5-nitropyridine derivatives.
Materials:
-
This compound
-
Alcohol or phenol (e.g., phenol, benzyl alcohol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative SNAr Reactions
The following table summarizes typical reaction conditions and expected yields for the SNAr of this compound with various nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 2 | Morpholine | Et₃N | DMSO | 100 | 4 | 90-98 |
| 3 | 4-Methoxythiophenol | NaH | THF | RT | 3 | 80-90 |
| 4 | Benzyl mercaptan | t-BuOK | DMF | RT | 2 | 85-95 |
| 5 | Phenol | NaH | DMF | 60 | 12 | 70-80 |
| 6 | Benzyl alcohol | t-BuOK | THF | 80 | 8 | 75-85 |
Library Diversification: Reduction of the Nitro Group
A key step in further diversifying the chemical library is the reduction of the nitro group to a primary amine. This newly formed amino group can then be subjected to a variety of reactions, such as acylation, sulfonylation, or reductive amination, to introduce additional diversity.
Caption: General scheme for the reduction of the nitro group.
Experimental Protocol: Nitro Group Reduction
Protocol 4: Catalytic Hydrogenation
Materials:
-
Substituted 4-methyl-5-nitropyridine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Dissolve the nitropyridine derivative in MeOH or EtOH in a hydrogenation flask.
-
Carefully add 10% Pd/C (typically 5-10 mol %).
-
Place the flask on the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 50 psi) and shake at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the aminopyridine derivative.
Protocol 5: Reduction with Tin(II) Chloride
Materials:
-
Substituted 4-methyl-5-nitropyridine derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the nitropyridine derivative in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired amine.
Application Focus: Kinase Inhibitor Scaffolds
Derivatives of the 2-amino-4-methyl-5-nitropyridine scaffold have shown potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of many kinases.
The general workflow for creating and screening a kinase inhibitor library based on the this compound scaffold is outlined below:
Caption: Workflow for the synthesis and screening of a kinase inhibitor library.
Relevant Signaling Pathway: A-Raf/B-Raf Signaling
The Raf family of kinases (A-Raf, B-Raf, C-Raf) are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. The diagram below illustrates a simplified representation of this pathway, a potential target for inhibitors derived from the this compound scaffold.
Caption: Simplified A-Raf/B-Raf signaling pathway.
Conclusion
The this compound scaffold is a highly valuable starting material for the construction of diverse chemical libraries for drug discovery. The protocols and data presented here provide a solid foundation for researchers to synthesize a wide array of novel substituted pyridine compounds. The amenability of this scaffold to SNAr and subsequent functionalization, coupled with its relevance to important biological targets such as kinases, makes it an attractive platform for the development of new therapeutic agents. It is recommended that for each new nucleophile and subsequent reaction, the conditions be optimized to maximize yield and purity.
Application Notes and Protocols: Multi-step Synthesis and Applications of 2-Fluoro-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic pathways and experimental protocols for the preparation of 2-Fluoro-4-methyl-5-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document outlines two primary synthetic routes and a representative application of the target molecule in nucleophilic aromatic substitution reactions.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the pyridine ring, imparts unique reactivity. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the fluorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for the introduction of various functional groups.
Synthesis Pathways
Two principal multi-step synthetic pathways for the preparation of this compound are presented below. Pathway A commences with the readily available 2-amino-4-methylpyridine, while Pathway B utilizes 2-fluoro-4-methylpyridine as the starting material.
Pathway A: Synthesis from 2-Amino-4-methylpyridine
This pathway involves an initial nitration of 2-amino-4-methylpyridine, followed by a Balz-Schiemann reaction to introduce the fluorine atom. This route is analogous to the well-established synthesis of the corresponding 2-chloro derivative.[1]
Pathway B: Synthesis from 2-Fluoro-4-methylpyridine
This pathway offers a more direct route through the nitration of 2-fluoro-4-methylpyridine. The regioselectivity of the nitration is directed by the activating methyl group and the ortho,para-directing, yet deactivating, fluorine atom.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step in the proposed synthesis pathways. Yields are representative and may vary based on reaction scale and optimization.
Table 1: Quantitative Data for Synthesis Pathway A
| Step | Starting Material | Product | MW ( g/mol ) | Yield (%) | Purity (%) |
| A1 | 2-Amino-4-methylpyridine | 2-Amino-4-methyl-5-nitropyridine | 153.14 | 85-95 | >98 |
| A2 | 2-Amino-4-methyl-5-nitropyridine | This compound | 156.11 | 50-70 | >99 |
Table 2: Quantitative Data for Synthesis Pathway B
| Step | Starting Material | Product | MW ( g/mol ) | Yield (%) | Purity (%) |
| B1 | 2-Fluoro-4-methylpyridine | This compound | 156.11 | 70-85 | >99 |
Experimental Protocols
Protocol for Pathway A: Step A1 - Synthesis of 2-Amino-4-methyl-5-nitropyridine
This protocol is adapted from the synthesis of analogous compounds.[1][2]
-
Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reaction Mixture Preparation: To the flask, add concentrated sulfuric acid (150 mL). Cool the acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-amino-4-methylpyridine (21.6 g, 0.2 mol) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (30 mL) and cool it to 0 °C. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g). Neutralize the resulting solution with a concentrated ammonium hydroxide solution to a pH of 7-8, keeping the temperature below 20 °C.
-
Isolation and Purification: The yellow precipitate of 2-amino-4-methyl-5-nitropyridine is collected by filtration, washed with cold water, and dried under vacuum.
Protocol for Pathway A: Step A2 - Synthesis of this compound (Balz-Schiemann Reaction)
This protocol is based on the general procedure for the Balz-Schiemann reaction.[3][4]
-
Apparatus Setup: In a 250 mL flask, suspend 2-amino-4-methyl-5-nitropyridine (15.3 g, 0.1 mol) in 48% aqueous tetrafluoroboric acid (HBF₄, 50 mL).
-
Diazotization: Cool the suspension to 0 °C in an ice bath. Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature.
-
Isolation of Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Thermal Decomposition: The dried diazonium salt is gently heated in a flask until the evolution of nitrogen gas ceases and the solid melts.
-
Purification: The resulting crude product is purified by steam distillation or column chromatography on silica gel to afford this compound.
Protocol for Pathway B: Synthesis of this compound
This protocol is based on general nitration procedures for fluorinated pyridines.[5]
-
Apparatus Setup: In a 250 mL flask, add concentrated sulfuric acid (80 mL) and cool to 0 °C.
-
Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine (11.1 g, 0.1 mol) to the cold sulfuric acid.
-
Nitration: Add fuming nitric acid (10 mL) dropwise, keeping the internal temperature below 5 °C.
-
Reaction Progression: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.
Application Example: Nucleophilic Aromatic Substitution
This compound is an excellent substrate for SNAr reactions, where the fluorine atom is displaced by a nucleophile.[6][7]
Protocol for Nucleophilic Substitution with an Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in dimethylformamide (DMF, 20 mL).
-
Addition of Reagents: Add the desired primary or secondary amine (12 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
Application Notes and Protocols for Radiolabeled Tracers Based on 2-Fluoro-4-methyl-5-nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel radiolabeled tracers is a cornerstone of modern molecular imaging and drug development. Positron Emission Tomography (PET) provides a non-invasive, quantitative method to study biological processes in vivo, assess target engagement of new therapeutics, and diagnose diseases. The 2-fluoro-4-methyl-5-nitropyridine scaffold is a valuable starting point for the synthesis of PET tracers. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride, a commonly used positron-emitting radionuclide. The fluorine atom at the 2-position and the methyl group at the 4-position can be modified to tune the compound's pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive overview of the methodologies for the development of a hypothetical PET tracer, [¹⁸F]FMNP-Kinase-Inhibitor , derived from a this compound analog. This hypothetical tracer is designed to target a generic protein kinase, a class of enzymes frequently implicated in oncology. The following sections detail the synthesis, in vitro evaluation, and in vivo characterization of such a tracer.
Data Presentation
The following tables summarize the typical quantitative data obtained during the development of a novel radiolabeled tracer like [¹⁸F]FMNP-Kinase-Inhibitor. The values presented are illustrative and representative of a successful tracer development campaign.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]FMNP-Kinase-Inhibitor
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35 ± 5% (n=5) |
| Radiochemical Purity | >99% |
| Molar Activity | 150 ± 30 GBq/µmol at end of synthesis |
| Total Synthesis Time | 45 ± 5 minutes |
Table 2: In Vitro Binding Affinity of FMNP-Kinase-Inhibitor
| Assay | Target | IC₅₀ (nM) | Kᵢ (nM) |
| Kinase Inhibition Assay | Target Kinase | 15.2 ± 2.1 | 8.9 ± 1.3 |
| Competitive Binding Assay | Target Kinase | 20.5 ± 3.5 | - |
Table 3: Ex Vivo Biodistribution of [¹⁸F]FMNP-Kinase-Inhibitor in Tumor-Bearing Mice (60 minutes post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.8 ± 0.2 |
| Heart | 0.6 ± 0.1 |
| Lungs | 1.5 ± 0.3 |
| Liver | 4.2 ± 0.8 |
| Spleen | 1.1 ± 0.2 |
| Kidneys | 3.5 ± 0.6 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.4 ± 0.1 |
| Brain | 0.1 ± 0.05 |
| Tumor | 5.5 ± 1.2 |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]FMNP-Kinase-Inhibitor
This protocol describes the synthesis of [¹⁸F]FMNP-Kinase-Inhibitor from its corresponding precursor via a nucleophilic aromatic substitution reaction.
Materials:
-
Precursor: N-((4-methyl-5-nitro-[2,2'-bipyridin]-6-yl)methyl)ethanamine
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water for injection
-
Ethanol for injection
-
HPLC purification system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL water).
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen at 110°C. Add two portions of anhydrous MeCN (1 mL each) and evaporate to dryness.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (2-3 mg) in 1 mL of anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 140°C for 15 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Dilute the crude reaction mixture with 4 mL of the HPLC mobile phase (e.g., 40% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Inject the diluted mixture onto the semi-preparative HPLC column.
-
Collect the fraction corresponding to the [¹⁸F]FMNP-Kinase-Inhibitor product peak.
-
-
Formulation:
-
Dilute the collected HPLC fraction with 50 mL of water for injection.
-
Trap the diluted product on a C18 SPE cartridge.
-
Wash the cartridge with 10 mL of water for injection to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1 mL of ethanol for injection, followed by 9 mL of saline for injection into a sterile product vial.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol determines the potency of the non-radioactive FMNP-Kinase-Inhibitor in inhibiting the target kinase.
Materials:
-
Recombinant human target kinase
-
Kinase-specific peptide substrate
-
FMNP-Kinase-Inhibitor (non-radioactive standard)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the FMNP-Kinase-Inhibitor in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of the inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 3: Ex Vivo Biodistribution Study
This protocol assesses the distribution of the radiotracer in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors)
-
[¹⁸F]FMNP-Kinase-Inhibitor formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Tared collection tubes
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject approximately 3.7 MBq (100 µCi) of [¹⁸F]FMNP-Kinase-Inhibitor via the tail vein.
-
At predetermined time points (e.g., 5, 30, 60, and 120 minutes) post-injection, euthanize a cohort of mice (n=4 per time point).
-
Immediately dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor).
-
Weigh each tissue sample in a tared tube.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for the automated radiosynthesis of [¹⁸F]FMNP-Kinase-Inhibitor.
Caption: A representative kinase signaling pathway (MAPK pathway) targeted by a hypothetical tracer.
Caption: Workflow for in vivo evaluation of a novel PET tracer.
Application Notes and Protocols: 2-Fluoro-4-methyl-5-nitropyridine in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential use of 2-Fluoro-4-methyl-5-nitropyridine in the field of material science, particularly in the development of nonlinear optical (NLO) materials. While primarily documented as a pharmaceutical and agrochemical intermediate, its structural similarity to other NLO-active nitropyridines, such as 2-Amino-4-methyl-5-nitropyridine, suggests its promise as a building block for advanced functional materials.[1] The presence of an electron-withdrawing nitro group and a fluorine atom on the pyridine ring can contribute to a significant intramolecular charge-transfer character, a key requirement for second-order NLO activity.[1]
Potential Application: Second-Harmonic Generation (SHG) Materials
Organic materials with high second-order NLO properties are of great interest for applications in optical communications, data storage, and frequency conversion technologies.[1] this compound is a promising candidate for the synthesis of new organic crystals with efficient second-harmonic generation capabilities. The introduction of fluorine can enhance thermal stability and modify the electronic properties of the resulting material.
Table 1: Predicted Physicochemical and Nonlinear Optical Properties
The following table summarizes the expected, yet hypothetical, properties of a single crystal grown from this compound, based on typical values for fluorinated and nitrated organic NLO crystals.
| Property | Predicted Value | Unit |
| Molecular Formula | C₆H₅FN₂O₂ | - |
| Molecular Weight | 156.12 | g/mol |
| Melting Point | > 150 | °C |
| Thermal Decomposition Temp. | > 200 | °C |
| UV-Vis Cutoff Wavelength | < 450 | nm |
| Second-Harmonic Generation | ~1.5x that of KDP | - |
| Refractive Index (at 532 nm) | ~1.6 - 1.8 | - |
Experimental Protocols
Protocol 1: Synthesis of Single Crystals for NLO Applications
This protocol describes a general method for growing single crystals of this compound using the slow solvent evaporation technique, a common method for organic NLO materials.[2]
Materials:
-
This compound (high purity, >99%)
-
Solvent (e.g., acetone, methanol, or a mixture thereof)
-
Crystallization dish
-
Beaker
-
Magnetic stirrer and stir bar
-
Filter paper (0.22 µm)
-
Parafilm
Procedure:
-
Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at room temperature by gradually adding the compound to the solvent in a beaker while stirring until no more solute dissolves.
-
Filtration: Filter the saturated solution through a 0.22 µm filter paper to remove any undissolved particles or impurities.
-
Crystallization: Transfer the filtered solution to a clean crystallization dish.
-
Slow Evaporation: Cover the dish with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Incubation: Place the dish in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor the dish over several days to weeks for the formation of single crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.
-
Drying: Gently dry the crystals on a filter paper at room temperature.
Protocol 2: Characterization of Second-Harmonic Generation (SHG) Efficiency
This protocol outlines the Kurtz-Perry powder technique, a standard method for evaluating the SHG efficiency of a new NLO material.
Materials:
-
Single crystals of this compound (ground into a fine powder)
-
Potassium dihydrogen phosphate (KDP) powder (as a reference material)
-
Sample holder with a quartz cell
-
Nd:YAG laser (emitting at 1064 nm)
-
Photomultiplier tube (PMT)
-
Oscilloscope
-
Optical filters
Procedure:
-
Sample Preparation: Grind the single crystals of this compound into a fine, uniform powder. Pack the powder into a quartz cell. Prepare a reference sample of KDP powder in the same manner.
-
Experimental Setup: Align the Nd:YAG laser to direct its beam through the sample holder. Position the PMT to detect the light transmitted through the sample.
-
Measurement:
-
Direct the 1064 nm laser beam onto the sample.
-
Use an optical filter to block the fundamental wavelength (1064 nm) and allow only the second-harmonic signal (532 nm) to reach the PMT.
-
Record the intensity of the 532 nm light using the PMT and oscilloscope.
-
-
Reference Measurement: Replace the sample with the KDP reference and repeat the measurement under identical conditions.
-
Calculation: Compare the SHG intensity of the sample to that of the KDP reference to determine its relative SHG efficiency.
Visualizations
References
Application Notes and Protocols for the Synthesis of Fused Ring Systems from 2-Fluoro-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nitrogen-containing fused heterocyclic compounds, valuable scaffolds in medicinal chemistry, starting from the versatile building block, 2-Fluoro-4-methyl-5-nitropyridine. The protocols are based on established synthetic methodologies for analogous pyridine derivatives.
Introduction
This compound is a key starting material for the synthesis of a variety of fused pyridine ring systems due to its advantageous substitution pattern. The electron-withdrawing nitro group at the 5-position activates the fluorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, which can subsequently be used to construct fused rings. Furthermore, the nitro group itself can be readily reduced to an amino group, providing another reactive handle for cyclization reactions. These fused heterocyclic systems, such as triazolopyridines, pyrazolopyridines, and imidazopyridines, are integral components of many pharmaceutical agents.
I. Synthesis of a Triazolopyridine Derivative
This protocol outlines a two-step synthesis of a 7-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine derivative. The synthesis involves an initial nucleophilic substitution of the fluorine atom with hydrazine, followed by a cyclization reaction with an appropriate carboxylic acid derivative.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazino-4-methyl-5-nitropyridine
-
To a stirred solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain 2-hydrazino-4-methyl-5-nitropyridine.
Step 2: Synthesis of 3,7-Dimethyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine
-
In a round-bottom flask, dissolve 2-hydrazino-4-methyl-5-nitropyridine (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice-water with stirring to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the desired 3,7-dimethyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | This compound | 2-Hydrazino-4-methyl-5-nitropyridine | Hydrazine hydrate, Ethanol, Reflux, 2-4 h | 85-95 |
| 2 | 2-Hydrazino-4-methyl-5-nitropyridine | 3,7-Dimethyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine | Acetic anhydride, Reflux, 3-5 h | 80-90 |
Synthetic Workflow
II. Synthesis of a Pyrazolopyridine Derivative
This section details the synthesis of a 7-methyl-6-nitro-1H-pyrazolo[3,4-b]pyridine derivative. This pathway also begins with the synthesis of the 2-hydrazino intermediate, followed by a condensation and cyclization reaction with a β-ketoester.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazino-4-methyl-5-nitropyridine
-
Follow the protocol as described in Section I, Step 1.
Step 2: Synthesis of 3,7-Dimethyl-6-nitro-1H-pyrazolo[3,4-b]pyridin-5(4H)-one
-
To a solution of 2-hydrazino-4-methyl-5-nitropyridine (1.0 eq) in glacial acetic acid (15 mL per gram of hydrazine), add ethyl acetoacetate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3,7-dimethyl-6-nitro-1H-pyrazolo[3,4-b]pyridin-5(4H)-one.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | This compound | 2-Hydrazino-4-methyl-5-nitropyridine | Hydrazine hydrate, Ethanol, Reflux, 2-4 h | 85-95 |
| 2 | 2-Hydrazino-4-methyl-5-nitropyridine | 3,7-Dimethyl-6-nitro-1H-pyrazolo[3,4-b]pyridin-5(4H)-one | Ethyl acetoacetate, Acetic acid, Reflux, 4-6 h | 75-85 |
Synthetic Workflow
References
Application Notes and Protocols for Investigating the Structure-Activity Relationship (SAR) of 2-Fluoro-4-methyl-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the structure-activity relationship (SAR) of 2-fluoro-4-methyl-5-nitropyridine derivatives, a scaffold of interest in medicinal chemistry. This document outlines the synthetic strategies, experimental protocols for biological evaluation, and data presentation formats necessary to systematically explore how structural modifications to this core influence biological activity, particularly as kinase inhibitors.
Introduction
The this compound scaffold is a versatile starting point for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution, providing a key handle for introducing chemical diversity at the 2-position. Subsequent reduction of the nitro group to an amine at the 5-position offers another site for modification. Derivatives of this and similar pyridine cores have shown potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. A systematic SAR study is essential to identify the structural features that govern potency, selectivity, and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationship (SAR)
A crucial aspect of any SAR study is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the biological activity of a series of this compound derivatives. For the purpose of these notes, we will focus on their potential as Janus Kinase 2 (JAK2) inhibitors, a key enzyme in cytokine signaling pathways.[1]
Table 1: Illustrative Structure-Activity Relationship of 2-Substituted-4-methyl-5-aminopyridine Derivatives against JAK2
| Compound ID | R-Group at C2-Position | JAK2 IC50 (nM) | Cell Proliferation (MCF-7) IC50 (µM) |
| 1a | -F | >10,000 | >100 |
| 1b | -NH-phenyl | 500 | 25 |
| 1c | -NH-(4-fluorophenyl) | 250 | 15 |
| 1d | -NH-(3-chlorophenyl) | 150 | 8 |
| 1e | -NH-(4-methoxyphenyl) | 600 | 30 |
| 1f | -NH-(4-pyridyl) | 100 | 5 |
| 1g | -O-phenyl | >1000 | >50 |
Note: The data presented in this table is illustrative and serves as a template for organizing experimental results. Actual values will be dependent on experimental findings.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a successful SAR investigation. The following sections provide step-by-step methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.
Protocol 1: Synthesis of 2-Anilino-4-methyl-5-nitropyridine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of the fluorine atom at the 2-position of this compound with various anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-fluoroaniline, 3-chloroaniline, etc.)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add the desired substituted aniline (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-anilino-4-methyl-5-nitropyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of the synthesized derivatives to the corresponding amino group, a key step for further functionalization if desired, and often a necessary transformation for biological activity.
Materials:
-
2-Anilino-4-methyl-5-nitropyridine derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the 2-anilino-4-methyl-5-nitropyridine derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the 2-anilino-4-methyl-5-aminopyridine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (JAK2)
This protocol describes a common method for determining the in vitro inhibitory activity of the synthesized compounds against a specific protein kinase, such as JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase buffer, recombinant JAK2 enzyme, and the peptide substrate.
-
Add the master mix to the wells containing the compounds and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for JAK2.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the proliferation of cancer cell lines, such as the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the underlying biological rationale.
Caption: General workflow for the SAR investigation of this compound derivatives.
Caption: Simplified representation of the JAK-STAT signaling pathway and the site of inhibition.
By following these application notes and protocols, researchers can systematically investigate the SAR of this compound derivatives, leading to the identification of novel and potent compounds for further drug development.
References
Patent Landscape of Compounds Derived from 2-Fluoro-4-methyl-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the patent landscape for compounds synthesized from the versatile starting material, 2-Fluoro-4-methyl-5-nitropyridine. This chemical intermediate is a key building block in the development of a range of therapeutic agents, particularly kinase inhibitors. These notes include summaries of patented synthetic methodologies, quantitative data on compound activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial precursor in the synthesis of complex heterocyclic compounds. Its reactivity, stemming from the presence of a labile fluorine atom activated by the electron-withdrawing nitro group, makes it an attractive starting point for nucleophilic aromatic substitution reactions. This has been extensively leveraged in the pharmaceutical industry to generate libraries of compounds for drug discovery programs, with a significant number of patents claiming novel entities synthesized from this intermediate. The primary therapeutic areas for these compounds are oncology and inflammatory diseases, with a focus on inhibiting key enzymes in signaling pathways such as Bruton's tyrosine kinase (Btk) and Janus kinases (JAKs).
Patented Applications and Synthesized Compounds
Our review of the patent literature reveals that this compound is a key starting material for the synthesis of potent kinase inhibitors and other bioactive molecules.
Kinase Inhibitors
A significant portion of the patent landscape is dominated by the synthesis of kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases.
-
Bruton's Tyrosine Kinase (Btk) Inhibitors: Several patents disclose the synthesis of Btk inhibitors for the treatment of autoimmune diseases and B-cell malignancies.[1][2] The synthesis typically involves the nucleophilic substitution of the fluorine atom on this compound with a suitable nucleophile, followed by reduction of the nitro group and subsequent elaboration to the final inhibitor.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: Patents have been filed for compounds synthesized from this compound that exhibit inhibitory activity against DNA-PK, a key enzyme in the DNA damage response pathway, with potential applications in cancer therapy.
-
Janus Kinase (JAK) Inhibitors: While direct synthesis from this compound is less commonly patented, this starting material is used to synthesize key intermediates for JAK inhibitors, which are crucial for treating inflammatory conditions like rheumatoid arthritis.
Other Bioactive Compounds
Patents also describe the use of this compound in the synthesis of:
-
Positive Allosteric Modulators of mGluR4: These compounds have potential applications in treating neurological and psychiatric disorders.[3][4]
-
General Heterocyclic Scaffolds: The reactivity of this compound makes it a valuable tool for generating diverse heterocyclic libraries for high-throughput screening.
Quantitative Data from Patented Inventions
The following tables summarize key quantitative data extracted from the patent literature for compounds synthesized using this compound.
| Intermediate Compound | Reactant | Product | Solvent | Base | Reaction Conditions | Yield (%) | Patent Reference |
| This compound | Cyclobutanol | 2-(Cyclobutoxy)-4-methyl-5-nitropyridine | Acetonitrile (ACN) | Cs₂CO₃ | Room temperature, 20 h | Not Specified | WO2017100662A1[1], US10717745B2[2] |
| This compound | 7-azabicyclo[2.2.1]heptane hydrochloride | 6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methyl-3-nitropyridine | Acetonitrile | Triethylamine | 80 °C, 16 h | Not Specified | US Patent App. 13/718,539[5] |
| This compound | Deuterated methanol (CD₃OD) | 2-(Trideuteromethoxy)-4-methyl-5-nitropyridine | Acetonitrile | K₂CO₃ | Room temperature, 2 h | Not Specified | AU 2021256235 B2 |
| This compound | N,N-Dimethylformamide dimethyl acetal (DMFDMA) | (E)-N,N-Dimethyl-1-(4-methyl-5-nitropyridin-2-yl)methanimine | N,N-Dimethylformamide (DMF) | None | 90 °C, 3 h | Not Specified | WO2020103897A1 |
| This compound | Diethyl malonate | Diethyl 2-(4-methyl-5-nitropyridin-2-yl)malonate | Not Specified | Not Specified | Room temperature, 2 h | Not Specified | AU2019309448B2[3] |
| Final Compound Class | Target | Assay Type | Key Result (e.g., IC₅₀) | Patent Reference |
| Polycyclic Compounds | Bruton's Tyrosine Kinase (Btk) | Biochemical Assay | Data not provided in abstract | WO2017100662A1[1], US10717745B2[2] |
| Heterocyclic fused pyrimidine derivatives | DNA-Dependent Protein Kinase (DNA-PK) | Kinase Assay | Data not provided in abstract | AU 2021256235 B2 |
| Substituted quinazolinone derivatives | Metabotropic glutamate receptor 4 (mGluR4) | Positive Allosteric Modulator Activity Assay | Data not provided in abstract | AU2019309448B2[3], WO2020021064A1[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the patent literature.
Synthesis of 2-(Cyclobutoxy)-4-methyl-5-nitropyridine (Intermediate for Btk Inhibitors)
Reference: WO2017100662A1[1], US10717745B2[2]
Objective: To synthesize a key intermediate for Bruton's tyrosine kinase (Btk) inhibitors via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Cyclobutanol
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of cyclobutanol (28.8 mmol) and cesium carbonate (38.4 mmol) in acetonitrile (19.2 mL), add this compound (19.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Add water (300 mL) and dichloromethane (200 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the product.
Synthesis of 6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methyl-3-nitropyridine
Reference: US Patent App. 13/718,539[5]
Objective: To synthesize a substituted aminopyridine derivative.
Materials:
-
This compound
-
7-Azabicyclo[2.2.1]heptane hydrochloride
-
Triethylamine
-
Acetonitrile
-
Water
-
Ethyl acetate
-
1 N HCl
Procedure:
-
To a solution of this compound (0.96 mmol) in acetonitrile (5 mL), add 7-azabicyclo[2.2.1]heptane hydrochloride (1.15 mmol) and triethylamine (2.40 mmol).
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Quench the reaction with water (2 mL) and evaporate the solvent.
-
Dissolve the residue in ethyl acetate (15 mL) and wash with 1 N HCl (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to afford the product.
DNA-PK Kinase Assay
Reference: AU 2021256235 B2
Objective: To measure the inhibitory activity of synthesized compounds on DNA-PK kinase.
Materials:
-
DNA-PK kinase assay kit (e.g., Promega, Cat.#: V4107)
-
Synthesized test compounds
-
384-well white plate
-
Reagents as per the kit instructions (e.g., ADP-fluorescence standard)
Procedure:
-
Prepare an ADP-fluorescence standard curve over a range of concentrations according to the kit instructions.
-
Prepare 5 µL reaction systems in a 384-well white plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction according to the kit protocol.
-
Quantify the results by measuring chemiluminescence.
-
Determine the IC₅₀ values for the test compounds by plotting the inhibition data against the compound concentration.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by compounds synthesized from this compound.
Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.
Caption: Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway.
Experimental Workflows
The following diagrams illustrate typical experimental workflows described in the patents.
Caption: General Synthetic Workflow for Bioactive Compounds.
Caption: Workflow for Kinase Inhibitor Screening.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-methyl-5-nitropyridine: A Guide for Laboratory Professionals
For immediate reference, 2-Fluoro-4-methyl-5-nitropyridine is a chemical irritant and its toxicological properties have not been fully investigated.[1] It requires careful handling and disposal in accordance with regulations for halogenated organic waste.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 19346-47-5), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound, ensure that a safety shower and eye wash station are readily available.[1] The compound is an irritant and may be harmful if ingested or inhaled.[1] It is crucial to handle this substance only within a chemical fume hood to ensure adequate ventilation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection and a face shield.
-
Clothing: Wear protective clothing to prevent skin contact.
In case of exposure, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Skin: Wash the affected area with generous quantities of running water and non-abrasive soap. Seek medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Quantitative and Hazard Data
The following table summarizes key data for this compound:
| Property | Value | Reference |
| CAS Number | 19346-47-5 | [2][3][4] |
| Molecular Formula | C₆H₅FN₂O₂ | [2][3] |
| Molecular Weight | 156.11 g/mol | [5] |
| Purity | ≥97% | [3][4] |
| Hazard Statements | H302, H315, H319, H335 | [5] |
| Precautionary Statements | P233, P261, P264, P280, P305+P351+P338 | [1][5] |
| Storage | Inert atmosphere, 2-8°C, keep container tightly closed in a cool, dry, well-ventilated place. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) in a dedicated, properly labeled hazardous waste container.
-
This waste stream is classified as halogenated organic waste .[6] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible chemicals.[7][8]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number "19346-47-5."
-
Indicate the hazards associated with the chemical (e.g., "Irritant," "Toxic").
-
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Thoroughly empty the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[7]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Given that the full toxicological properties of this compound are unknown, a cautious approach is recommended.
-
-
Arranging for Pickup and Disposal:
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 19346-47-5|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 19346-47-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 19346-47-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. bucknell.edu [bucknell.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. m.youtube.com [m.youtube.com]
Essential Safety and Logistics for Handling 2-Fluoro-4-methyl-5-nitropyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of reactive chemical intermediates like 2-Fluoro-4-methyl-5-nitropyridine is paramount. This guide provides immediate, procedural information for the safe operational use and disposal of this compound in a laboratory setting. The recommendations are synthesized from safety data sheets of structurally similar compounds, including various fluoro- and nitropyridine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous substances that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Disposable nitrile gloves.[4] For extended contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed regularly or immediately upon contamination.[3][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required.[4] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][4] | Minimizes inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely using this compound in a laboratory experiment.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
